4-chloro-N-methylpyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMQNXMUEQVQBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627844 | |
| Record name | 4-Chloro-N-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782439-26-3 | |
| Record name | 4-Chloro-N-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 4-chloro-N-methylpyridin-2-amine
An In-depth Technical Guide to the Synthesis and Characterization of 4-chloro-N-methylpyridin-2-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key intermediate in the development of various pharmaceutical compounds. Addressed to researchers, chemists, and professionals in drug development, this document details a robust synthetic methodology grounded in the principles of nucleophilic aromatic substitution. We offer field-proven insights into experimental choices, a complete step-by-step protocol, and a thorough guide to the analytical characterization of the final product. The protocols are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction and Significance
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and process development. Its structure is a common scaffold found in a variety of biologically active molecules. The strategic placement of the chloro, methyl, and amino functional groups makes it a versatile building block for creating more complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. For instance, it is a crucial precursor for the synthesis of Sorafenib, an anti-cancer drug. A reliable and scalable synthesis is therefore of paramount importance for both laboratory-scale research and industrial production.
This guide focuses on a common and efficient synthetic route starting from the readily available precursor, 2,4-dichloropyridine. The core of this transformation is a regioselective nucleophilic aromatic substitution (SNAr) reaction, a fundamental process in heterocyclic chemistry.
Synthetic Methodology and Mechanistic Insights
The preparation of this compound is most effectively achieved via the direct amination of 2,4-dichloropyridine with methylamine. This approach is favored for its atom economy and straightforward execution.
Causality of Experimental Design: The SNAr Reaction
The pyridine ring is an electron-deficient heterocycle. The electronegative nitrogen atom withdraws electron density from the ring, particularly from the α (2,6) and γ (4) positions. This inherent electronic property makes the pyridine ring susceptible to attack by nucleophiles, especially when further activated by electron-withdrawing groups like halogens.
In the case of 2,4-dichloropyridine, both the C2 and C4 positions are activated for nucleophilic aromatic substitution. However, the C2 position is generally more electrophilic due to its proximity to the ring nitrogen. Consequently, reaction with a nucleophile like methylamine proceeds with high regioselectivity, favoring substitution at the 2-position over the 4-position.
Reaction Mechanism
The reaction proceeds through a classic SNAr mechanism, which involves two key steps:
-
Nucleophilic Attack: The methylamine nucleophile attacks the electron-deficient C2 carbon of the pyridine ring, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine ring and onto the ring nitrogen.
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion from the C2 position, which acts as a good leaving group.
This mechanistic pathway is visualized in the diagram below.
Experimental Protocol: A Self-Validating Workflow
This protocol provides a detailed, step-by-step methodology. The inclusion of in-process checks and final characterization ensures the integrity and validity of the results.
Materials and Reagents
-
2,4-Dichloropyridine (99%)
-
Methylamine (40 wt. % solution in H₂O)
-
Ethanol (200 proof)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
Synthetic Procedure
The overall experimental workflow is depicted below.
4-chloro-N-methylpyridin-2-amine spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 4-chloro-N-methylpyridin-2-amine
Authored by: A Senior Application Scientist
Introduction: Elucidating the Molecular Architecture of a Key Synthetic Building Block
In the landscape of modern drug discovery and materials science, substituted pyridines represent a cornerstone of molecular design. Among these, this compound (CAS 782439-26-3) is a versatile intermediate, valued for its specific reactivity and structural motifs.[1] Its precise molecular structure, defined by the placement of chloro, methylamino, and pyridine ring systems, dictates its utility in synthesizing more complex target molecules.
Unambiguous structural confirmation and purity assessment are non-negotiable prerequisites in any research and development pipeline. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the definitive characterization of this compound. We will move beyond a mere listing of data points, delving into the causality behind the spectral features and the logic of experimental design, providing field-proven insights for researchers, scientists, and drug development professionals.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (¹H and ¹³C), we can map the connectivity and chemical environment of every atom.
Expertise & Experience: The Rationale Behind NMR Experimental Design
The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for a wide range of organic molecules. However, for aminopyridines, the amine proton (-NH) signal can be broad and difficult to observe. Dimethyl sulfoxide (DMSO-d₆) is often a superior choice as it forms hydrogen bonds with the N-H proton, slowing its exchange rate and resulting in a sharper, more easily identifiable peak. For this guide, we will reference data typically acquired in DMSO-d₆ to ensure all protons are clearly resolved.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition:
-
Acquire at least 16 scans.
-
Set a spectral width of approximately 12 ppm, centered at 6 ppm.
-
Use a relaxation delay of 2-5 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Acquire several thousand scans due to the low natural abundance of ¹³C.
-
Use proton decoupling to produce a spectrum of singlets.
-
Set a spectral width of approximately 200 ppm.
-
Data Presentation: Expected NMR Spectral Data
| ¹H NMR (400 MHz, DMSO-d₆) | Assignment | ¹³C NMR (100 MHz, DMSO-d₆) | Assignment |
| δ (ppm) | Multiplicity, J (Hz), Integration | δ (ppm) | Carbon |
| ~7.95 | Doublet, J ≈ 5.2 Hz, 1H | ~159.5 | C2 (C-NHCH₃) |
| ~6.80 | Doublet, J ≈ 5.2 Hz, 1H | ~150.0 | C6 |
| ~6.65 | Singlet (or narrow doublet), 1H | ~149.0 | C4 (C-Cl) |
| ~6.50 | Quartet (broad), J ≈ 5.0 Hz, 1H | ~110.5 | C5 |
| ~2.85 | Doublet, J ≈ 5.0 Hz, 3H | ~105.0 | C3 |
| ~29.0 | N-CH₃ |
Note: The chemical shifts (δ) are predicted based on analysis of similar structures and established substituent effects. Actual experimental values may vary slightly.[2][3][4][5]
Authoritative Grounding: Interpretation of NMR Spectra
¹H NMR Spectrum Analysis
-
Aromatic Region (6.5-8.0 ppm): The pyridine ring exhibits three distinct proton signals. The proton at C6 (~7.95 ppm) is expected to be the most downfield due to its proximity to the electronegative ring nitrogen. It appears as a doublet, coupled to the proton at C5. The proton at C5 (~6.80 ppm) will also be a doublet from this coupling. The C3 proton (~6.65 ppm) is adjacent to two substituents and is expected to appear as a singlet or a very narrowly split doublet.
-
Amine and Methyl Region (2.5-7.0 ppm): The N-H proton signal (~6.50 ppm) is often broadened by quadrupole effects from the nitrogen atom and will show coupling to the methyl protons, resulting in a quartet.[6] The N-methyl protons (~2.85 ppm) will, in turn, be split into a doublet by the N-H proton. This coupling is a definitive confirmation of the N-methylamino group's integrity.
¹³C NMR Spectrum Analysis
The ¹³C spectrum is expected to show six distinct signals, corresponding to the six unique carbon atoms in the molecule.
-
Aromatic Carbons: The carbon atoms directly attached to heteroatoms are the most deshielded. The C2 carbon, bonded to two nitrogen atoms (ring and amino), is predicted to be the most downfield (~159.5 ppm). The C4 carbon, bearing the chlorine atom, and the C6 carbon, adjacent to the ring nitrogen, will also be significantly downfield (~149-150 ppm).[7][8][9][10] The remaining C3 and C5 carbons will appear at higher fields (~105-111 ppm).
-
Aliphatic Carbon: A single signal in the upfield region (~29.0 ppm) is characteristic of the N-methyl group carbon.
Caption: A self-validating workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Sample Analysis: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400-3300 | N-H Stretch | Secondary Amine |
| ~3100-3000 | C-H Stretch | Aromatic (Pyridine) |
| ~2950-2850 | C-H Stretch | Aliphatic (N-CH₃) |
| ~1640-1600 | C=C / C=N Stretch | Pyridine Ring |
| ~1580 | N-H Bend | Secondary Amine |
| ~1250 | C-N Stretch | Aryl-Amine |
| ~850-750 | C-Cl Stretch | Aryl Halide |
Authoritative Grounding: Interpretation of the IR Spectrum
The IR spectrum serves as a molecular fingerprint, confirming the presence of all key functional groups.
-
N-H and C-H Stretching Region (3400-2800 cm⁻¹): A distinct, moderately sharp peak around 3350 cm⁻¹ is a hallmark of the N-H stretch of a secondary amine.[11] This is clearly distinguished from the sharper peaks just above 3000 cm⁻¹ corresponding to aromatic C-H stretches and those just below 3000 cm⁻¹ from the aliphatic methyl C-H stretches.
-
Fingerprint Region (<1650 cm⁻¹): This complex region provides definitive structural confirmation. Strong absorptions around 1600 cm⁻¹ are characteristic of the pyridine ring C=C and C=N stretching vibrations.[12][13][14] The N-H bending vibration typically appears near 1580 cm⁻¹.[15] The presence of a C-N stretching band (~1250 cm⁻¹) and a C-Cl stretching band (~800 cm⁻¹) further validates the structure.[16]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and offers invaluable structural clues through the analysis of fragmentation patterns.
Expertise & Experience: Choosing the Right Ionization Method
For a relatively small and stable organic molecule like this compound, Electron Ionization (EI) is the method of choice. It is a "hard" ionization technique that imparts significant energy to the molecule, leading to predictable and reproducible fragmentation. This fragmentation pattern is a unique signature that aids in structural confirmation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.
-
Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate the mass spectrum.
Data Presentation: Expected Mass Spectrum Fragmentation
| m/z | Relative Intensity (%) | Proposed Fragment Identity |
| 144 | ~33 | [M+2]⁺˙ (Isotope Peak) |
| 142 | 100 | [M]⁺˙ (Molecular Ion) |
| 127 | ~40 | [M - CH₃]⁺ |
| 107 | ~80 | [M - Cl]⁺ |
| 78 | ~25 | [C₅H₄N]⁺ (Pyridyl cation) |
Authoritative Grounding: Decoding the Fragmentation Pathway
The mass spectrum provides a wealth of structural information.
-
Molecular Ion (M⁺˙): The base peak is expected to be the molecular ion at m/z 142, corresponding to the molecular formula C₆H₇³⁵ClN₂. A crucial piece of evidence is the [M+2]⁺˙ peak at m/z 144, with an intensity approximately one-third of the M⁺˙ peak.[17] This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ratio is ~3:1).
-
Key Fragmentations: The energetically unstable molecular ion fragments in predictable ways.[18][19]
-
Loss of a Chlorine Radical (m/z 107): Cleavage of the C-Cl bond results in a highly stable fragment at m/z 107. This is often a very prominent peak.
-
Alpha-Cleavage (m/z 127): Cleavage of the C-N bond adjacent to the ring can lead to the loss of a methyl radical (•CH₃), yielding a fragment at m/z 127.[20][21]
-
Ring Fragmentation (m/z 78): Subsequent fragmentation can lead to the formation of a pyridyl cation or related structures.
-
Caption: Primary fragmentation pathways for this compound in EI-MS.
Conclusion
The combination of NMR, IR, and MS provides a robust and orthogonal dataset for the unequivocal identification and structural verification of this compound. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of all key functional groups (N-H, C-Cl, aromatic ring). Finally, mass spectrometry provides the definitive molecular weight and a characteristic fragmentation pattern that corroborates the overall structure. This integrated analytical approach forms a self-validating system, ensuring the high fidelity required for advanced research and development applications.
References
- 1. CAS 782439-26-3 | this compound - Synblock [synblock.com]
- 2. 2-Amino-4-chloropyridine(19798-80-2) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Amino-2-chloropyridine(14432-12-3) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Chloro-4-picoline(3678-62-4) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. chimia.ch [chimia.ch]
- 13. researchgate.net [researchgate.net]
- 14. tsijournals.com [tsijournals.com]
- 15. researchgate.net [researchgate.net]
- 16. Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline | MDPI [mdpi.com]
- 17. jcsp.org.pk [jcsp.org.pk]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 20. scienceready.com.au [scienceready.com.au]
- 21. chem.libretexts.org [chem.libretexts.org]
Solubility Profile of 4-chloro-N-methylpyridin-2-amine in Organic Solvents: A Framework for Prediction and Experimental Verification
An In-depth Technical Guide
Abstract: The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical physicochemical parameter that governs their behavior in reaction kinetics, purification, formulation, and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 4-chloro-N-methylpyridin-2-amine, a key building block in medicinal chemistry. In the absence of extensive published quantitative data, this document establishes a predictive framework based on first principles of molecular structure and intermolecular forces. Furthermore, it provides a detailed, field-proven experimental protocol for determining equilibrium solubility, empowering researchers to generate reliable and reproducible data. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's solubility to optimize their scientific workflows.
Introduction: The Critical Role of Solubility
This compound is a substituted pyridine derivative utilized in the synthesis of various compounds in the pharmaceutical and agrochemical industries. Understanding its solubility is not merely an academic exercise; it is fundamental to its practical application. The choice of solvent directly impacts reaction rates and outcomes, the efficiency of purification techniques like crystallization, and the ability to formulate the compound for its intended use. In drug development, poor solubility can be a major obstacle, leading to low bioavailability and unpredictable dosing.[1][2]
This guide will first deconstruct the molecular features of this compound to predict its behavior in various solvent classes. It will then provide the authoritative methodology to empirically verify these predictions, ensuring a robust and validated understanding.
Molecular Structure Analysis and Physicochemical Properties
To understand solubility, one must first understand the molecule itself. The structure of this compound combines several functional groups that dictate its polarity and potential for intermolecular interactions.
-
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₇ClN₂
-
Molecular Weight: 142.59 g/mol
-
-
Key Functional Groups and Their Influence:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. Its lone pair of electrons can interact favorably with protic solvents.
-
Secondary Amine (-NHCH₃): This is the most influential group for hydrogen bonding. The nitrogen atom is a hydrogen bond acceptor, and the hydrogen atom is a potent hydrogen bond donor. This dual capability is a strong indicator of solubility in polar, protic solvents.
-
Chloro Group (-Cl): The electronegative chlorine atom creates a dipole, increasing the molecule's overall polarity. It can act as a weak hydrogen bond acceptor.
-
The combination of these features results in a polar molecule with significant capacity for engaging in strong intermolecular forces, particularly hydrogen bonding.[3][4]
Theoretical Principles: "Like Dissolves Like"
The foundational principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity and engages in similar intermolecular forces.[3] For a solid to dissolve, the energy released from new solute-solvent interactions must be sufficient to overcome the energy holding the solute molecules together in their crystal lattice and the solvent molecules together.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are strong hydrogen bond donors and acceptors. Due to the secondary amine and pyridine nitrogen, this compound is expected to interact very favorably with these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have strong dipoles and can act as hydrogen bond acceptors but lack donor capabilities. They can effectively solvate the molecule by interacting with the N-H group and other dipoles.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces. The strong polar and hydrogen-bonding nature of this compound is a significant mismatch, leading to poor solute-solvent interactions and, consequently, low solubility.
Below is a diagram illustrating the key intermolecular forces at play.
Caption: Predicted interactions between the solute and solvent classes.
Predicted Solubility Profile and Solvent Selection
Based on the theoretical principles, we can construct a predicted solubility profile to guide solvent selection for various applications. The following table classifies common organic solvents and predicts their efficacy for dissolving this compound.
| Solvent Class | Solvent Example | Key Features | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Strong H-bond donor & acceptor | High | Excellent match for the solute's H-bond donor/acceptor sites, leading to strong solute-solvent interactions.[4] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Strong dipole, H-bond acceptor | High to Moderate | Can accept H-bonds from the amine group and interact via strong dipole-dipole forces.[4] |
| Halogenated | Dichloromethane (DCM) | Intermediate polarity, weak H-bond acceptor | Moderate to Low | Can offer some dipole interactions but lacks the strong hydrogen bonding capability needed for high solubility. |
| Ethers | Tetrahydrofuran (THF) | Moderate polarity, H-bond acceptor | Moderate to Low | The ether oxygen can accept a hydrogen bond, but the largely non-polar hydrocarbon body limits overall compatibility. |
| Esters | Ethyl Acetate | Intermediate polarity, H-bond acceptor | Low | Similar to THF, offers some polar interactions but is not polar enough to effectively overcome the solute's crystal lattice energy. |
| Aromatic Hydrocarbon | Toluene | Non-polar | Very Low | Lacks the polarity and hydrogen bonding ability to effectively solvate the polar solute molecules.[5] |
| Aliphatic Hydrocarbon | Hexane, Heptane | Non-polar | Insoluble | Represents a complete mismatch in intermolecular forces, resulting in negligible solubility.[3] |
A Self-Validating Protocol for Equilibrium Solubility Determination
Predictions require experimental validation. The "shake-flask" method is the gold standard for determining equilibrium solubility, recommended by international guidelines for its reliability.[6][7] This protocol provides a self-validating system to obtain precise quantitative data.
Workflow for Shake-Flask Solubility Determination
Caption: Standard workflow for the shake-flask solubility method.
Step-by-Step Experimental Protocol
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Solvent of choice (analytical grade)
-
Glass vials with screw caps (e.g., 4 mL)
-
Analytical balance
-
Calibrated pipettes
-
Orbital shaker with temperature control[7]
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated quantitative analysis instrument (e.g., HPLC-UV)
Methodology:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure a saturated solution with visible undissolved solid at the end of the experiment. An estimated 10-20 mg is a typical starting point for a 2 mL solvent volume.
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the selected solvent into the vial.
-
Equilibration: Securely cap the vial. Place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration to reach equilibrium. A period of 18 to 24 hours is standard.[2][8] The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.
-
Phase Separation: After equilibration, remove the vial and allow the solid to settle. To obtain a clear, particle-free supernatant, either:
-
Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).
-
Filtration: Carefully draw the supernatant into a syringe and pass it through a chemically compatible syringe filter (PTFE is suitable for most organic solvents). This step is critical to avoid artificially high results from suspended microparticles.
-
-
Quantification:
-
Immediately take a known aliquot of the clear supernatant and dilute it with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine its concentration.
-
-
Calculation: Calculate the solubility in the original solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
Replication: The experiment should be performed in triplicate to ensure the precision and reliability of the results.[6]
Conclusion
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. enamine.net [enamine.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. database.ich.org [database.ich.org]
- 7. who.int [who.int]
- 8. bioassaysys.com [bioassaysys.com]
An In-depth Technical Guide to the Crystal Structure Analysis of 4-chloro-N-methylpyridin-2-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 4-chloro-N-methylpyridin-2-amine, a pyridine derivative of interest in medicinal chemistry and materials science. While a definitive published structure for this specific molecule is not yet available, this document synthesizes field-proven insights and protocols from closely related analogs to present a predictive and instructional framework for its crystallographic characterization. We will explore the synthesis, crystallization, and structural elucidation, offering a robust, self-validating system for researchers. The causality behind experimental choices is emphasized, providing a deeper understanding of the structure-property relationships in this class of compounds.
Introduction: The Significance of Substituted Pyridines
Substituted pyridines are a cornerstone of modern pharmaceutical development and materials science. Their unique electronic properties and capacity for hydrogen bonding make them privileged scaffolds in drug design. The title compound, this compound, is of particular interest due to the interplay of its substituent groups: the electron-withdrawing chlorine atom, the amino group capable of hydrogen bonding, and the methyl group influencing solubility and steric interactions. Elucidating its three-dimensional structure through single-crystal X-ray diffraction is paramount to understanding its chemical behavior and potential applications.[1][2] This guide will walk through the essential steps to achieve this, from synthesis to final structural analysis, drawing upon established methodologies for similar molecular systems.
Synthesis and Material Preparation
A logical and efficient synthesis pathway is the prerequisite for obtaining high-purity material suitable for crystallization. Based on established literature for similar compounds, a probable synthetic route is outlined below.
Proposed Synthesis of this compound
A plausible approach to synthesize the title compound involves the reaction of a suitable pyridine precursor with methylamine. For instance, a method analogous to the synthesis of related N-substituted pyridines could be employed, potentially starting from 2,4-dichloropyridine and reacting it with methylamine.[3][4]
Experimental Protocol:
-
Reaction Setup: In a sealed reaction vessel, dissolve 2,4-dichloropyridine in an appropriate solvent such as tetrahydrofuran (THF).
-
Nucleophilic Substitution: Add a solution of methylamine (e.g., 2M in THF) dropwise to the reaction mixture at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Chromatography: The crude product would then be purified by column chromatography on silica gel to yield pure this compound.
-
Spectroscopic Verification: The identity and purity of the synthesized compound should be rigorously confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to crystallization trials.[1][5]
Crystallization: The Art and Science of Single Crystal Growth
The growth of high-quality single crystals is often the most challenging step in a crystal structure analysis.[6][7][8] For small organic molecules like this compound, several classical methods can be employed. The choice of solvent and crystallization technique is critical and often requires empirical screening.
Solvent Selection and Solubility Screening
A preliminary solubility test is crucial. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating. A range of solvents with varying polarities should be tested.
Recommended Crystallization Techniques
-
Slow Evaporation: This is the simplest method, where a saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[9]
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[9]
-
Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower, to induce crystallization.
Detailed Protocol for Crystallization (Slow Evaporation from Methanol):
-
Dissolve a small amount of purified this compound in methanol with gentle warming until a clear, saturated solution is obtained.
-
Filter the hot solution to remove any particulate matter.
-
Transfer the solution to a clean glass vial.
-
Cover the vial with a cap, pierced with a needle to allow for slow solvent evaporation.
-
Place the vial in a vibration-free environment and allow it to stand at room temperature.
-
Monitor the vial for the formation of single crystals over several days. Needle-like or block-shaped crystals are often suitable for X-ray diffraction.[1]
Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.
Data Collection
A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations.[10][11] The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
Experimental Workflow for Data Collection and Structure Solution:
Caption: Experimental workflow from synthesis to final crystal structure analysis.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².[12]
Results: A Predictive Structural Analysis
As no published crystal structure for this compound exists, we present a plausible set of crystallographic parameters based on the closely related compound, N-(4-Chlorophenyl)-4-methylpyridin-2-amine, for illustrative purposes.[12] This serves as a benchmark for what researchers might expect to find.
Table 1: Representative Crystallographic Data
| Parameter | Expected Value (based on an analog[12]) |
| Chemical Formula | C₆H₇ClN₂ |
| Formula Weight | 142.59 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~15.9 |
| b (Å) | ~4.0 |
| c (Å) | ~17.0 |
| β (°) | ~98.7 |
| Volume (ų) | ~1089 |
| Z | 4 |
| Temperature (K) | 100(2) |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| R-factor (%) | < 5 |
Discussion: Molecular Geometry and Intermolecular Interactions
The crystal structure of this compound is expected to exhibit several key features. The pyridine ring will be essentially planar.[10][11] A significant structural parameter will be the dihedral angle between the pyridine ring and the plane of the amino substituent.
A critical aspect of the crystal packing will be the presence of intermolecular hydrogen bonds. It is highly probable that the amine hydrogen will form a hydrogen bond with the nitrogen atom of the pyridine ring of an adjacent molecule, leading to the formation of centrosymmetric dimers.[12] This is a common motif in related crystal structures.[10]
Logical Relationship of Structural Features:
Caption: Relationship between molecular geometry and crystal packing.
Conclusion
This technical guide provides a comprehensive framework for the crystal structure analysis of this compound. By leveraging established protocols for synthesis, crystallization, and X-ray diffraction from analogous compounds, researchers are equipped with a robust methodology to elucidate the structure of this and other related small molecules. The predictive data and discussion on intermolecular interactions offer valuable insights for rational drug design and the development of new materials.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]
- 4. 4-Chloro-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Chloro-N-methylpyrimidin-2-amine | C5H6ClN3 | CID 12397680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sptlabtech.com [sptlabtech.com]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 10. 4-Chloro-6-methoxypyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. N-(4-Chlorophenyl)-4-methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
Potential biological activity of 4-chloro-N-methylpyridin-2-amine derivatives
An In-Depth Technical Guide to the Potential Biological Activity of 4-Chloro-N-methylpyridin-2-amine Derivatives
Abstract
The pyridine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its myriad derivatives, the aminopyridine scaffold has garnered significant attention for its diverse biological activities. This technical guide focuses on the latent therapeutic potential of derivatives originating from this compound. While this specific molecule is predominantly recognized as a key intermediate in the synthesis of multi-kinase inhibitors like Sorafenib, its structural framework is emblematic of a class of compounds with profound pharmacological promise.[1][2] This document synthesizes the existing body of research to provide an in-depth exploration of the potential biological activities, mechanisms of action, and structure-activity relationships of its derivatives, offering a valuable resource for researchers in drug discovery and development.
The this compound Scaffold: A Privileged Structure
The this compound core represents a versatile platform for chemical modification. The pyridine ring offers a bioisosteric replacement for a phenyl group with the added advantage of an accepting nitrogen atom for hydrogen bonding, which can be crucial for target engagement. The substituents on this core—a chloro group at position 4, a methylamino group at position 2—provide distinct chemical handles and electronic properties that can be exploited in drug design. The chlorine atom, for instance, can serve as a leaving group for nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups, or it can occupy a hydrophobic pocket within a target protein.[2] The 2-amino group is a key hydrogen bond donor and a common feature in kinase inhibitors that interact with the hinge region of the ATP-binding pocket.
Synthetic Pathways to Functional Derivatives
The generation of a diverse library of derivatives from the this compound scaffold is achievable through several established synthetic strategies. The primary route often involves the modification of the closely related and commercially available intermediate, 4-chloro-N-methylpicolinamide.
General Synthetic Workflow
A common pathway to biologically active derivatives, such as those resembling Sorafenib, involves a multi-step synthesis starting from picolinic acid. This process highlights the role of the chloro-substituted pyridine as a central building block.[1]
References
An In-Depth Technical Guide to the Reactivity of the Chloro Group in 4-Chloro-N-methylpyridin-2-amine
Introduction
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, heteroaromatic building blocks are of paramount importance. Among these, substituted pyridines are privileged scaffolds due to their prevalence in biologically active molecules. 4-Chloro-N-methylpyridin-2-amine is a versatile synthetic intermediate whose value is derived directly from the reactivity of its C4-chloro substituent. The pyridine ring, being inherently electron-deficient, provides a unique electronic environment that dictates the chemical behavior of its substituents.
This technical guide offers an in-depth exploration of the reactivity of the chloro group in this compound. We will dissect the electronic factors governing its behavior, provide detailed mechanistic insights, and present field-proven protocols for its two primary modes of transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's synthetic potential.
The Electronic Landscape: Why the C4-Position is Primed for Reaction
To understand the reactivity of the C4-chloro group, one must first appreciate the electronic architecture of the parent molecule. The pyridine nitrogen atom is highly electronegative, exerting a powerful electron-withdrawing effect (-I and -R) on the entire ring system. This effect renders the carbon atoms, particularly at the C2, C4, and C6 positions (ortho and para to the nitrogen), electrophilic and susceptible to nucleophilic attack.[1]
The substituents on the ring further modulate this reactivity:
-
N-methylpyridin-2-amine Group (C2): This group has a dual electronic nature. While the nitrogen atom is inductively withdrawing, its lone pair can be donated into the ring via resonance (+R effect), increasing electron density.
-
Chloro Group (C4): The chlorine atom is strongly electron-withdrawing by induction (-I effect) but weakly electron-donating by resonance (+R effect).
Crucially, for reactions involving nucleophilic attack at the C4 position, the overriding factor is the ability of the pyridine nitrogen to stabilize the resulting negatively charged intermediate. This stabilization is most effective when the attack occurs at the C2 or C4 positions, as the negative charge can be delocalized directly onto the electronegative nitrogen atom through resonance.[2][3] This makes the C4-chloro group an excellent leaving group in nucleophilic substitution reactions.
Nucleophilic Aromatic Substitution (SNAr)
The most prominent reaction pathway for this compound is the Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the C4 position makes it highly susceptible to attack by a wide range of nucleophiles.
Mechanism of Action: The Addition-Elimination Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this complex is the key to the reaction's feasibility. For attack at C4, the resulting negative charge is effectively stabilized by delocalization across the aromatic system and, most importantly, onto the ring nitrogen.[2][3] The subsequent, rapid elimination of the chloride ion restores aromaticity and yields the final product.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Experimental Protocol: General Procedure for SNAr
This protocol provides a robust starting point for reacting this compound with various nucleophiles (e.g., secondary amines, alkoxides, thiols).
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (1.1 - 1.5 equiv)
-
Base (e.g., K₂CO₃, NaH, DIPEA, if required) (1.5 - 2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and the chosen solvent.
-
If the nucleophile is an alcohol or thiol, add the base (e.g., NaH) and stir for 15-30 minutes at room temperature to form the corresponding alkoxide or thiolate in situ.
-
Add the nucleophile (or the pre-formed nucleophile solution) to the reaction mixture. If the nucleophile is an amine, a non-nucleophilic base like DIPEA may be added to scavenge the HCl generated.
-
Heat the reaction mixture to the desired temperature (typically 80-150 °C). The choice of temperature is critical; less reactive nucleophiles or substrates may require higher temperatures to proceed at a reasonable rate.[5]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench carefully (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent in vacuo and purify the crude product by flash column chromatography or recrystallization.
Causality Behind Choices:
-
Solvent: Polar aprotic solvents (DMF, DMSO) are chosen because they effectively solvate the reactants and, more importantly, help to stabilize the charged Meisenheimer complex, thereby accelerating the reaction.[5]
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy of the initial nucleophilic attack, especially for neutral nucleophiles like amines.
-
Inert Atmosphere: While not always strictly necessary for SNAr, it is good practice to prevent potential oxidative side reactions, especially when working with sensitive substrates or at high temperatures.
Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is a powerful tool for forming C-N, C-O, and C-S bonds, palladium-catalyzed cross-coupling reactions are indispensable for the formation of C-C and certain C-N bonds. Aryl chlorides are known to be less reactive in these transformations than their bromide or iodide counterparts, primarily due to the strength of the C-Cl bond, which makes the rate-limiting oxidative addition step more challenging.[6] However, with modern catalyst systems, this compound is a competent coupling partner.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used methods for constructing biaryl and heteroaryl-aryl bonds.[7] Simple chloropyridines react smoothly under appropriate conditions.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
2.1.1. Comparative Data: Suzuki Coupling Conditions for Chloropyridines
The table below summarizes typical conditions that serve as a robust starting point for the Suzuki coupling of this compound, based on protocols for related substrates.[8][10]
| Component | Example 1 | Example 2 | Example 3 | Rationale for Choice |
| Pd Source | Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ (1-2 mol%) | Pd₂(dba)₃ (1 mol%) | Pd(PPh₃)₄ is a pre-formed Pd(0) source. Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II)/Pd(0) precursors that form the active catalyst in situ. |
| Ligand | - (included in source) | P(o-tolyl)₃ (4 mol%) | FcPPh₂ (6 mol%) | Electron-rich, bulky phosphine ligands are required to facilitate the challenging oxidative addition of the C-Cl bond. |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) | Cs₂CO₃ (2.0 equiv) | The base activates the boronic acid for transmetalation. The choice of base can significantly impact yield and must be optimized. |
| Solvent | Toluene/H₂O | Dioxane/H₂O | DMF | A mixture of an organic solvent and water is common to dissolve both the organic halide and the inorganic base/boronate salt. |
| Temperature | 80-110 °C | 100 °C | 90 °C | High temperatures are generally required to drive the oxidative addition step for aryl chlorides. |
2.1.2. Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid or ester (1.2 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Buchwald-Hartwig Amination
For the synthesis of diaryl or aryl-alkyl amines, the Buchwald-Hartwig amination is the premier method.[11] This reaction is highly effective for coupling amines with aryl halides. As with Suzuki coupling, the use of chloropyridines requires a highly active catalyst system.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
2.2.1. Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Self-Validating System: The success of this protocol relies on the rigorous exclusion of oxygen and water, which can deactivate the palladium catalyst. The use of a pre-catalyst and a strong, non-nucleophilic base is a self-validating choice for activating less reactive aryl chlorides.
-
In a glovebox or using Schlenk technique, add the palladium pre-catalyst (e.g., RuPhos G3 Palladacycle, 2-5 mol%), the ligand (if not part of the pre-catalyst), and the base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 equiv) to a dry reaction vessel.
-
Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Add dry, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the vessel and heat to the required temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Expertise Behind Choices:
-
Catalyst System: For challenging chloropyridine substrates, standard catalysts like Pd(OAc)₂/PPh₃ are often ineffective.[6] Modern systems employing bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands are essential. They accelerate the rate-limiting C-Cl oxidative addition and promote the final reductive elimination step.[6]
-
Base: A strong, non-nucleophilic base is required. NaOtBu is the most common and effective choice as it is strong enough to deprotonate the amine (or the N-H of the palladium-amine complex) without acting as a competing nucleophile.[6]
Conclusion
The chloro group in this compound serves as a versatile synthetic handle, enabling a broad range of chemical transformations crucial for the synthesis of complex molecules in pharmaceutical and materials science. Its reactivity is dominated by two principal pathways:
-
Nucleophilic Aromatic Substitution (SNAr): Driven by the electron-deficient nature of the C4 position, this pathway is ideal for the direct introduction of heteroatom nucleophiles (N, O, S).
-
Palladium-Catalyzed Cross-Coupling: With the advent of advanced catalyst systems, the relatively inert C-Cl bond can be effectively activated for Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.
A thorough understanding of the electronic factors governing these reactions and the specific experimental conditions required to favor one pathway over another allows the synthetic chemist to strategically and efficiently utilize this compound as a key building block in complex synthesis endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 4. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the N-methylation of 4-chloro-pyridin-2-amine
Introduction: The Significance of the N-Methyl Moiety
In the landscape of drug discovery and development, the strategic modification of lead compounds is a cornerstone of optimizing pharmacological profiles. The introduction of a methyl group, often referred to as the "magic methyl" effect, can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties.[1] The target molecule of this guide, 4-chloro-N-methyl-pyridin-2-amine, is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its precursor, 4-chloro-pyridin-2-amine, presents a classic chemical challenge: the presence of two distinct nucleophilic nitrogen atoms, demanding highly selective and efficient methylation protocols to yield the desired N-amino methylated product over the isomeric N-pyridinic cation. This guide provides an in-depth exploration of the core methodologies employed to achieve this selective transformation, grounded in mechanistic principles and field-proven protocols.
The Core Challenge: Regioselectivity in Aminopyridine Methylation
The primary obstacle in the N-methylation of 4-chloro-pyridin-2-amine is controlling the site of methylation. The molecule possesses two nucleophilic centers: the exocyclic primary amine (-NH₂) and the endocyclic pyridine ring nitrogen. Direct alkylation with an electrophilic methylating agent can lead to a mixture of products, primarily the desired 4-chloro-N-methyl-pyridin-2-amine and the undesired 2-amino-4-chloro-1-methylpyridinium salt.
The outcome of the reaction is governed by a delicate interplay of steric and electronic factors, as well as the specific reaction conditions (solvent, base, and methylating agent).[2] The pyridine nitrogen is often more nucleophilic than the exocyclic amine, which can lead to preferential ring quaternization.[3][4] Therefore, successful protocols must be designed to enhance the nucleophilicity of the exocyclic amine while minimizing the reactivity of the ring nitrogen.
References
- 1. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
- 2. Position of methylation of 2,3-diaminopyridine and 3-amino-2-methyl-aminopyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Methylation of aminopyridazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Navigating the Procurement of 4-chloro-N-methylpyridin-2-amine: A Technical Guide for Researchers
For chemists and pharmacologists engaged in the intricate dance of drug discovery and development, the timely acquisition of high-quality starting materials and intermediates is paramount. One such compound, 4-chloro-N-methylpyridin-2-amine (CAS No. 782439-26-3), has emerged as a critical building block in the synthesis of novel therapeutics. This technical guide provides an in-depth analysis of its commercial availability, offering a comparative overview of key suppliers, quality considerations, and procurement strategies to empower researchers in making informed decisions.
The Molecular Profile of this compound
Before delving into the commercial landscape, it is essential to understand the fundamental properties of this substituted pyridine derivative.
| Property | Value |
| CAS Number | 782439-26-3 |
| Molecular Formula | C₆H₇ClN₂ |
| Molecular Weight | 142.59 g/mol |
| Synonyms | 4-chloro-N-methyl-2-pyridinamine |
| Typical Appearance | Solid |
The strategic placement of the chloro, methylamino, and amino moieties on the pyridine ring makes it a versatile synthon for introducing this heterocyclic core into larger, more complex molecules. Its reactivity is primarily centered around the amino groups and the potential for nucleophilic substitution of the chloro group, enabling a diverse range of chemical transformations.
Commercial Availability: A Comparative Supplier Landscape
The accessibility of this compound has expanded in recent years, with several chemical suppliers offering this reagent in varying quantities and purity grades. Below is a comparative table of prominent vendors.
| Supplier | Purity | Available Quantities | Technical Documentation | Notes |
| Sigma-Aldrich (distributor for Ambeed, Inc.) | 95%[1] | 100 mg, 250 mg[1] | CoA, SDS available[1] | Ships in 5 days from Aldrich Partner[1]. |
| Synblock | ≥ 98%[2] | Research quantities | MSDS, NMR, HPLC, LC-MS available[2] | Not for human use[2]. |
| BLD Pharm | ≥ 95% | Research quantities | NMR, HPLC, LC-MS, UPLC available[3] | Offers cold-chain transportation[3]. |
| Aceschem | ≥ 95% | Research quantities | NMR, MSDS, CoA available | - |
Expert Insight: The choice of supplier often hinges on a balance between purity, cost, and the required scale of the project. For initial exploratory studies, a 95% purity grade may be sufficient. However, for later-stage development and GMP (Good Manufacturing Practice) applications, a higher purity of ≥98% is strongly recommended to minimize the impact of potential impurities on subsequent reactions and biological assays. Always request a lot-specific Certificate of Analysis (CoA) to verify the purity and identity of the compound before use.
Quality Control and Analytical Characterization
Ensuring the quality of this compound is a critical step in any research endeavor. Reputable suppliers will provide a comprehensive Certificate of Analysis detailing the results of various analytical tests.
Key Analytical Techniques for Quality Assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and provides information on the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound by separating it from any byproducts or starting materials.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Certificate of Analysis (CoA): A formal document summarizing the quality control testing results for a specific batch of the chemical.
The following diagram illustrates a typical workflow for the quality control of incoming this compound.
Synthesis Considerations and Potential Impurities
Understanding the potential synthetic routes for this compound can provide valuable insights into the types of impurities that may be present in the commercial product. While specific proprietary synthesis methods are not always disclosed by suppliers, a general understanding of pyridinamine synthesis can be informative.
Common synthetic strategies may involve the chlorination of a corresponding aminopyridine precursor or the amination of a dichloropyridine derivative. Potential impurities could include:
-
Isomeric impurities: Positional isomers of the chloro or methylamino group.
-
Over-chlorinated or under-chlorinated species: Dichloropyridines or aminopyridines.
-
Residual starting materials and reagents.
The presence of these impurities can have a significant impact on the outcome of subsequent reactions, potentially leading to the formation of undesired byproducts and complicating purification efforts. Therefore, a thorough analytical characterization is crucial.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials. Some suppliers recommend storage at 2-8°C under an inert atmosphere.[1]
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier. The SDS will contain comprehensive information on hazards, first-aid measures, and disposal considerations.
The following flowchart outlines the key decision points for the safe handling and storage of this compound.
Conclusion
The commercial availability of this compound from a range of suppliers provides researchers with multiple options for sourcing this important chemical intermediate. By carefully considering factors such as purity, available analytical data, and the supplier's reputation, scientists can confidently procure high-quality material for their research and development activities. A robust internal quality control process is essential to verify the identity and purity of the received material, ensuring the integrity and reproducibility of experimental results.
References
Navigating the Synthesis and Handling of 4-chloro-N-methylpyridin-2-amine: A Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-N-methylpyridin-2-amine (CAS No. 782439-26-3) is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug development.[1][2] Its unique substitution pattern makes it a key intermediate in the synthesis of a variety of complex molecules with potential therapeutic applications. As with any novel or specialized chemical, a thorough understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes.
This technical guide provides a comprehensive overview of the safety data sheet (SDS) information for this compound. Due to the limited availability of a complete, publicly accessible SDS for this specific compound, this guide synthesizes known data for this compound with information from closely related structural analogs, such as 4-chloro-N-methyl-2-pyridinecarboxamide and other chloropyridines.[3][4][5] This approach provides a robust framework for safe handling and use, grounded in the established toxicological principles of this chemical class.
Chemical and Physical Properties
A foundational aspect of safe handling is understanding the physical and chemical properties of a substance. For this compound, the following has been reported:
| Property | Value | Source |
| CAS Number | 782439-26-3 | [2] |
| Molecular Formula | C6H7ClN2 | [2] |
| Molecular Weight | 142.59 g/mol | [2] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere. | [6] |
Hazard Identification and Classification
Based on available data, this compound is classified as a hazardous substance. The primary hazards are associated with its acute toxicity upon ingestion, dermal contact, or inhalation.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 3) , H301: Toxic if swallowed.
-
Acute Toxicity, Dermal (Category 3) , H311: Toxic in contact with skin.
-
Acute Toxicity, Inhalation (Category 3) , H331: Toxic if inhaled.
Signal Word: Danger
Hazard Pictogram:
GHS06: Skull and Crossbones
Exposure Controls and Personal Protection: A Proactive Approach
A multi-layered approach to exposure control is essential when working with toxic compounds like this compound. The hierarchy of controls, from most to least effective, should always be prioritized.
Hierarchy of Exposure Controls
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[8]
-
Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.[9]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[4]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical for preventing accidental exposure and maintaining the chemical's integrity.
Handling
-
Avoid all personal contact, including inhalation.[11]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[11]
-
Wash hands thoroughly after handling.[3]
-
Use spark-proof tools and avoid generating dust.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Keep in a dark place, under an inert atmosphere (e.g., argon or nitrogen).[6]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[7]
-
Store in a locked cabinet or other secure area to restrict access.[11]
First-Aid Measures: Rapid and Informed Response
In the event of an exposure, immediate and appropriate first aid is crucial.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Fire-Fighting and Accidental Release Measures
Fire-Fighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: During a fire, irritating and toxic gases such as nitrogen oxides and hydrogen chloride may be generated.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with skin and eyes. Wear appropriate PPE.[11]
-
Containment and Cleanup:
-
For a solid spill, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust.[11]
-
For a solution, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Wash the spill area with soap and water, and prevent runoff from entering drains.
-
Toxicological and Ecological Information
The toxicological profile of chloropyridines suggests that the liver is a primary target organ for toxicity.[13][14] Studies on 2-chloropyridine have shown that it can cause liver damage, and it is considered toxic by ingestion.[13][14] While specific data for this compound is not available, it is prudent to assume similar toxicological properties.
Ecological data for this specific compound is also limited. However, halogenated pyridines are generally resistant to microbial degradation and can persist in the environment.[15] Therefore, it is essential to prevent the release of this compound into the environment.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.[3] Dispose of the material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
Conclusion
This compound is a valuable research chemical that requires careful and informed handling due to its potential toxicity. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers can work with this compound safely and effectively. The principles of chemical safety, including a thorough understanding of the available data and a cautious approach to handling, are the cornerstones of responsible scientific practice.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CAS 782439-26-3 | this compound - Synblock [synblock.com]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. 2-氨基-4-氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 782439-26-3|this compound|BLD Pharm [bldpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 4-chloro-N-methylpyridin-2-amine
Introduction: The Strategic Importance of 2-Amino-4-arylpyridine Scaffolds
The 2-amino-4-arylpyridine motif is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a multitude of biologically active molecules.[1][2][3][4] These structures are key components of kinase inhibitors, agents targeting inducible nitric oxide synthase (iNOS), and compounds with potent anticancer and antibacterial properties.[1][3][4][5][6] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of these vital biaryl and heteroaryl structures, prized for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[7]
This guide provides a detailed technical overview and robust protocols for the Suzuki coupling of 4-chloro-N-methylpyridin-2-amine with various aryl and heteroaryl boronic acids. While chloropyridines are notoriously less reactive than their bromo or iodo counterparts, this protocol addresses the specific challenges associated with this substrate, including the potential for catalyst inhibition by the basic nitrogen atoms of the pyridine ring and the N-methylamino group.[8][9] By carefully selecting the catalyst system and optimizing reaction conditions, high-yielding and efficient synthesis of the desired 2-amino-4-arylpyridine derivatives can be achieved.
Mechanistic Considerations: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[10][11][12] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for a challenging substrate like this compound. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides.[10][12] The electron-donating N-methylamino group can further decrease the reactivity of the C-Cl bond towards oxidative addition.[8]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.[10][11][13]
-
Reductive Elimination: The two organic partners on the palladium complex couple to form the new carbon-carbon bond of the desired product, regenerating the active Pd(0) catalyst to continue the cycle.[10][11][12]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design and Optimization
The success of the Suzuki coupling with this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent system. The presence of two Lewis basic nitrogen atoms in the substrate can lead to catalyst inhibition through coordination to the palladium center.[8][9]
Catalyst and Ligand Selection
For less reactive aryl chlorides, and particularly for heteroaryl chlorides with potentially coordinating groups, standard catalysts like Pd(PPh₃)₄ may be ineffective.[9] More active catalyst systems are required, typically involving bulky, electron-rich phosphine ligands. These ligands promote the oxidative addition step and stabilize the active Pd(0) species.
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective precursors for generating the active Pd(0) catalyst in situ. |
| Ligand | Buchwald-type phosphines (e.g., SPhos, XPhos, RuPhos) | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination, while mitigating catalyst inhibition by the substrate's nitrogen atoms.[8] |
| Catalyst Loading | 1-3 mol% Pd | Sufficient for most transformations. Higher loadings (up to 5 mol%) may be necessary for particularly challenging coupling partners.[8] |
Base and Solvent System
The choice of base and solvent is critical for efficient transmetalation and to avoid side reactions.
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ | Moderately strong inorganic bases are effective in promoting transmetalation without causing degradation of sensitive substrates. K₃PO₄ is often a good choice for challenging couplings.[8][9] |
| Solvent | Anhydrous 1,4-Dioxane, Toluene, or a mixture with water (e.g., Dioxane/H₂O) | These solvents provide good solubility for the reactants and are compatible with the catalyst system. While anhydrous conditions can minimize protodeboronation, a small amount of water can sometimes accelerate the reaction.[8][9][11][14] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Figure 2: A generalized workflow for the Suzuki coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask), add this compound, the arylboronic acid, and the base.
-
Catalyst Addition: In a separate vial, weigh the palladium precursor and the ligand, then add them to the reaction vessel.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[8][9]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the vessel in a preheated oil bath (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-N-methylpyridin-2-amine.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst inhibition/deactivation | - Increase catalyst/ligand loading. - Switch to a more electron-rich, bulkier ligand (e.g., XPhos, RuPhos).[8] - Ensure the reaction is strictly anaerobic. |
| Low reactivity of the chloride | - Increase the reaction temperature. - Use a more active catalyst system. | |
| Protodeboronation of Boronic Acid | Presence of water; base strength | - Use anhydrous solvent and reagents. - Consider using a boronic ester (e.g., pinacol ester), which is more stable to hydrolysis.[8] - Use a milder base if possible. |
| Formation of Homocoupled Byproduct | Presence of oxygen | - Ensure thorough degassing of the solvent and proper inert atmosphere technique.[9] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation for accessing medicinally relevant 2-amino-4-arylpyridine structures. While the substrate presents challenges due to the lower reactivity of the C-Cl bond and potential catalyst inhibition, these can be overcome through the rational selection of modern palladium catalysts with bulky, electron-rich phosphine ligands, appropriate bases, and optimized reaction conditions. The protocols and guidelines presented here provide a robust framework for researchers to successfully implement this important reaction in their synthetic endeavors.
References
- 1. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities - Open Access Library [oalib.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. byjus.com [byjus.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]
Application Notes & Protocols: Buchwald-Hartwig Amination of 4-Chloro-N-methylpyridin-2-amine
Introduction: The Strategic Importance of C-N Bond Formation
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of arylamines and their heteroaromatic analogs, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] Traditional methods for creating these bonds often required harsh conditions and suffered from limited substrate scope and functional group tolerance.[1] The development of the Buchwald-Hartwig reaction offered a milder, more general, and highly efficient alternative.[1][5]
This guide provides an in-depth technical overview and a detailed experimental protocol for the Buchwald-Hartwig amination of 4-chloro-N-methylpyridin-2-amine. The coupling of heteroaryl chlorides, particularly electron-deficient systems like pyridines, presents unique challenges, including catalyst inhibition by the pyridine nitrogen and the lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts.[3][6] This document will explain the causal factors behind experimental design, offering field-proven insights to enable researchers to successfully navigate these challenges and achieve high-yielding synthesis of the desired N-aryl-N-methylpyridin-2-amine products.
The Catalytic Cycle: A Mechanistic Deep Dive
Understanding the reaction mechanism is paramount to rational catalyst selection and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple.[1][6]
The key steps are as follows:
-
Activation and Formation of the Pd(0) Catalyst: The reaction is typically initiated with a stable Pd(II) precatalyst (e.g., Pd(OAc)₂) or a Pd(0) source (e.g., Pd₂(dba)₃). In the presence of a phosphine ligand and an amine or base, the precatalyst is reduced in situ to the active monoligated Pd(0) species, L-Pd(0).[7]
-
Oxidative Addition: The electron-rich Pd(0) complex undergoes oxidative addition into the carbon-chlorine bond of the this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[6][7][8]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine, forming a palladium-amido complex and a salt byproduct.[6][9][10] The choice of base is critical; it must be strong enough to deprotonate the amine complex but not so nucleophilic as to cause side reactions.[9][11]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond in the product and regenerates the active L-Pd(0) catalyst, allowing the cycle to continue.[6][7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol Design: Causality Behind Experimental Choices
The successful amination of this compound hinges on the careful selection of four key components: the catalyst system (palladium precursor and ligand), the base, and the solvent.
-
Catalyst & Ligand Selection: Heteroaryl chlorides are notoriously challenging substrates.[3] The C-Cl bond is stronger than C-Br or C-I bonds, requiring a highly active catalyst for efficient oxidative addition. Furthermore, the pyridine nitrogen can act as a competing ligand, coordinating to the palladium center and deactivating the catalyst. To overcome these issues, bulky, electron-rich dialkylbiaryl phosphine ligands are required.[1][12] Ligands such as XPhos , RuPhos , or ferrocene-based ligands like Josiphos are field-proven choices that create a sterically hindered and electron-rich environment around the palladium, promoting the desired reaction pathway while discouraging catalyst inhibition.[3] For this protocol, we select a G3 (third-generation) XPhos precatalyst, which offers excellent air and moisture stability and rapid activation.
-
Base Selection: The base's primary role is to deprotonate the amine after it coordinates to the palladium(II) center.[6] A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is a common and highly effective choice, as its high basicity facilitates rapid deprotonation, driving the catalytic cycle forward.[13] While other bases like LHMDS or carbonates can be used, NaOt-Bu generally provides the highest reaction rates for challenging couplings.[7] However, it is incompatible with base-sensitive functional groups like esters.[7]
-
Solvent Selection: The solvent must solubilize the reactants and catalyst while remaining inert to the reaction conditions.[14] Aprotic solvents with relatively high boiling points are preferred. Toluene and 1,4-dioxane are excellent choices.[6] Dioxane, in particular, has been shown to be beneficial for difficult couplings, including those involving aryl chlorides and heteroaromatic substrates, potentially due to its ability to stabilize catalytic intermediates.[5][15] For this protocol, we select toluene for its favorable boiling point and lower toxicity profile compared to dioxane.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with morpholine as a representative secondary amine.
Reaction Scheme: (Self-generated image of the chemical reaction)
Materials & Reagents
| Reagent | CAS No. | MW ( g/mol ) | Molarity/Equiv. | Amount |
| This compound | 782439-26-3 | 142.59 | 1.0 equiv. | 143 mg |
| Morpholine | 110-91-8 | 87.12 | 1.2 equiv. | 105 µL |
| XPhos Pd G3 Precatalyst | 1445085-87-9 | 812.37 | 2 mol % | 16.2 mg |
| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | 96.10 | 1.4 equiv. | 135 mg |
| Toluene, anhydrous | 108-88-3 | 92.14 | - | 5 mL |
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
-
Preparation: An oven-dried 25 mL Schlenk flask containing a magnetic stir bar is allowed to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: The flask is charged with this compound (143 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and XPhos Pd G3 precatalyst (16.2 mg, 0.02 mmol).
-
Expertise Note: Adding the solid reagents first under ambient conditions is acceptable for stable precatalysts like XPhos G3. The base should be handled quickly as it is hygroscopic.
-
-
Inert Atmosphere: The flask is sealed with a rubber septum, and the atmosphere is exchanged by evacuating and backfilling with inert gas three times.
-
Solvent and Amine Addition: Anhydrous toluene (5 mL) is added via syringe, followed by morpholine (105 µL, 1.2 mmol). The mixture is briefly stirred at room temperature.
-
Reaction: The flask is fitted with a condenser (under inert gas) and lowered into a preheated oil bath at 100 °C. The reaction is stirred vigorously for 12-24 hours.
-
Trustworthiness Note: The reaction progress should be monitored periodically by taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS to confirm the consumption of the starting material.
-
-
Work-up: Once the reaction is complete, the flask is removed from the oil bath and allowed to cool to room temperature.
-
The reaction mixture is diluted with ethyl acetate (10 mL) and carefully quenched by the slow addition of water (10 mL).
-
The mixture is filtered through a pad of Celite® to remove palladium black and inorganic salts. The flask and Celite® pad are rinsed with additional ethyl acetate (2 x 10 mL).
-
The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 15 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, 4-(morpholino)-N-methylpyridin-2-amine.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. research.rug.nl [research.rug.nl]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
The Versatile Building Block: Application Notes for 4-chloro-N-methylpyridin-2-amine in Synthetic Chemistry
Introduction: Unveiling the Potential of a Key Pyridine Intermediate
In the landscape of modern medicinal chemistry and materials science, functionalized pyridine scaffolds are of paramount importance. Among the myriad of building blocks available to the synthetic chemist, 4-chloro-N-methylpyridin-2-amine stands out as a particularly versatile intermediate. Its unique electronic and steric properties, arising from the interplay of the electron-withdrawing chlorine atom, the electron-donating N-methylamino group, and the inherent aromaticity of the pyridine ring, render it a valuable synthon for the construction of complex molecular architectures. This guide provides an in-depth exploration of the reactivity and synthetic applications of this compound, with a focus on field-proven insights and detailed protocols for its use in key cross-coupling reactions. The methodologies described herein are designed to be self-validating, offering researchers and drug development professionals a reliable foundation for their synthetic endeavors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a building block is crucial for its effective and safe utilization. While specific experimental data for this compound is not extensively published, we can infer its properties from closely related analogs.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 4-chloro-6-methylpyridin-2-amine[1] | 2-Amino-4-chloropyridine[2] |
| Molecular Formula | C₆H₇ClN₂ | C₆H₇ClN₂ | C₅H₅ClN₂ |
| Molecular Weight | 142.59 g/mol | 142.58 g/mol | 128.56 g/mol |
| Appearance | Off-white to light yellow solid | Off-white crystalline powder | Solid |
| Melting Point | Data not available | Data not available | 129-133 °C |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Soluble in organic solvents | Sparingly soluble in water, soluble in organic solvents |
Safety Profile:
Synthesis of this compound: A Proposed Protocol
A robust and scalable synthesis of the title compound is essential for its widespread application. While a specific protocol for this compound is not explicitly detailed in the surveyed literature, a reliable synthetic route can be adapted from the well-established synthesis of 3-amino-2-chloro-4-methylpyridine[3][4][5]. The proposed synthesis involves the chlorination of N-methyl-2-pyridinamine.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a stirred solution of N-methyl-2-pyridinamine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid, cool the mixture to 0-5 °C in an ice bath.
-
Chlorination: Slowly add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise, maintaining the internal temperature below 10 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic utility of this compound is most evident in its application as a substrate in palladium-catalyzed cross-coupling reactions. The chlorine atom at the C4 position is amenable to both C-C and C-N bond formation, providing access to a diverse array of substituted pyridine derivatives.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures[6][7]. The coupling of this compound with various boronic acids or their esters provides a direct route to 4-aryl-N-methylpyridin-2-amines, which are prevalent motifs in pharmacologically active molecules[8][9].
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium catalyst and ligand is critical for achieving high efficiency. For electron-rich chloropyridines, catalyst systems employing bulky, electron-rich phosphine ligands such as those from the Buchwald or Fu research groups are often effective. Pre-catalysts that are readily activated to the active Pd(0) species are also highly recommended.
-
Base: A base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome, with common choices including potassium carbonate, cesium carbonate, and potassium phosphate. The strength and solubility of the base should be considered based on the specific substrates.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically employed to facilitate the dissolution of both the organic and inorganic reagents.
Figure 1: General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (2 mol%) and a suitable phosphine ligand (4 mol%)).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 4-phenyl-N-methylpyridin-2-amine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for the formation of C-N bonds[10][11]. The application of this reaction to this compound allows for the introduction of a wide range of primary and secondary amines at the C4 position, leading to valuable 2,4-diaminopyridine derivatives.
Causality Behind Experimental Choices:
-
Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. For the coupling of aryl chlorides, bulky, electron-rich biarylphosphine ligands are often required to facilitate the challenging oxidative addition step.
-
Base Strength: A strong, non-nucleophilic base is necessary to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective.
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are typically used to prevent unwanted side reactions.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Aniline
-
Glovebox/Inert Atmosphere Setup: In a glovebox or under a stream of inert gas, charge a Schlenk tube with a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), a suitable biarylphosphine ligand (1.2-1.5 mol eq. to Pd), and sodium tert-butoxide (1.4 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and aniline (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford N⁴-phenyl-N²-methylpyridine-2,4-diamine.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized pyridine derivatives. The protocols detailed in this guide for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a solid foundation for researchers to explore the synthetic potential of this intermediate. The resulting 4-aryl and 4-amino substituted N-methylpyridin-2-amines are key scaffolds in numerous areas of chemical research, particularly in the development of novel therapeutics and functional materials. As the demand for complex and diverse chemical matter continues to grow, the strategic application of such well-defined building blocks will undoubtedly play a pivotal role in advancing the frontiers of science.
References
- 1. 4-Chloro-6-methylpyridin-2-amine | C6H7ClN2 | CID 19050509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - Patent 0551459 [data.epo.org]
- 5. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 4-Chloro-N-methylpyridin-2-amine
Introduction: The Strategic Value of the 2-Aminopyridine Scaffold
Protein kinases, as central regulators of cellular signaling, remain one of the most critical target classes in modern drug discovery, particularly in oncology. A significant portion of clinically successful kinase inhibitors leverages a "privileged scaffold"—a core molecular framework that is predisposed to bind to the ATP-binding site of multiple kinases. The 2-aminopyridine motif is a quintessential example of such a scaffold.[1][2] Its primary role is to act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a structurally conserved segment that connects the N- and C-lobes of the kinase domain.[1]
This guide focuses on the synthetic utility of a particularly valuable building block: 4-chloro-N-methylpyridin-2-amine . This reagent is strategically designed for the efficient construction of diverse kinase inhibitor libraries. Its core value lies in two key features:
-
The 2-(N-methylamino) Group: This moiety serves as a potent and reliable hydrogen bond donor to the kinase hinge. The N-methyl group can provide steric and electronic advantages over a primary amine, potentially improving potency and pharmacokinetic properties.
-
The C4-Chloro Substituent: The chlorine atom at the 4-position is an exceptionally versatile synthetic handle. Its reactivity is enhanced by the electron-withdrawing nature of the pyridine ring nitrogen, making it susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[3][4][5][6] This allows for the systematic introduction of a wide array of chemical functionalities to explore the solvent-exposed regions and additional pockets of the ATP-binding site.
This document provides an in-depth exploration of the primary synthetic pathways originating from this compound, complete with detailed, field-tested protocols and the scientific rationale behind key experimental choices.
Core Synthetic Methodologies and Mechanistic Rationale
The elaboration of the this compound scaffold into complex kinase inhibitors is predominantly achieved through two powerful classes of chemical reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). The choice between these methods depends on the desired bond to be formed (C-N vs. C-C) and the specific nature of the coupling partners.
Palladium-Catalyzed Buchwald-Hartwig Amination: Forging the C4–N Bond
The Buchwald-Hartwig amination is arguably the most robust and versatile method for constructing aryl C-N bonds, a linkage central to the structure of many kinase inhibitors.[7][8] This reaction allows for the coupling of the C4 position of our pyridine core with a vast range of primary and secondary amines, including anilines, heteroaromatic amines, and alkylamines.
Causality & Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[7][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyridine, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is crucial at this stage to deprotonate the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: This is the product-forming step where the new C-N bond is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
The choice of ligand is paramount to the success of this reaction.[8] Bulky, electron-rich phosphine ligands (e.g., Xantphos, Josiphos, BrettPhos) are essential as they promote the reductive elimination step and stabilize the active catalytic species.[9][10][11]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging the C4–C Bond
When the synthetic goal is to introduce an aryl or heteroaryl substituent at the C4 position, the Suzuki-Miyaura coupling is the reaction of choice.[12] This transformation is a cornerstone of medicinal chemistry for creating biaryl structures, which can access additional hydrophobic pockets within the kinase active site.
Causality & Mechanistic Insight: Like the Buchwald-Hartwig reaction, the Suzuki coupling is driven by a Pd(0) catalyst.[13]
-
Oxidative Addition: The cycle begins identically, with the Pd(0) catalyst inserting into the C-Cl bond.
-
Transmetalation: This is the key differentiating step. An organoboron species (boronic acid or ester), activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of base is critical for activating the boronic acid to facilitate transmetalation. Aqueous inorganic bases are common, and the solvent system is often a biphasic mixture like 1,4-dioxane and water to accommodate both organic and inorganic reagents.[4][13]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Nucleophilic Aromatic Substitution (SNAr)
For certain nucleophiles, particularly electron-rich amines, a direct SNAr reaction can be an effective and more economical alternative to palladium-catalyzed methods.[5] The reaction is facilitated by the electron-deficient nature of the pyridine ring at the C4 position (para to the ring nitrogen).
Causality & Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The amine nucleophile attacks the electron-deficient C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex.
-
Elimination: The chloride leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.
This method typically requires higher temperatures and polar aprotic solvents (e.g., DMSO, DMF, or isopropanol) to proceed at a reasonable rate.[3] While its scope is narrower than Buchwald-Hartwig amination, its operational simplicity and cost-effectiveness make it a valuable tool when applicable.[8]
Experimental Protocols
The following protocols are generalized procedures that serve as excellent starting points for synthesis. Researchers must optimize conditions for each specific substrate combination. All reactions involving palladium catalysts should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
Caption: Workflow for a typical Buchwald-Hartwig amination experiment.
Causality and Optimization Notes:
-
Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen and will be deactivated if not protected. Degassing the solvent via sparging with an inert gas is critical.
-
Base Selection: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base ideal for many amine couplings. For more sensitive substrates, a milder base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be preferable.
-
Ligand Choice: The ligand is not universal. If a reaction is sluggish, screening different ligands (e.g., BINAP, cataCXium A, Josiphos ligands) can dramatically improve yield and reaction time.[10]
-
Equivalents: A slight excess of the amine coupling partner is used to ensure complete consumption of the more valuable pyridine starting material.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Aryl- or heteroarylboronic acid/ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
Procedure:
-
To an oven-dried reaction flask, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired product.
Causality and Optimization Notes:
-
Boronic Acid Quality: Boronic acids can dehydrate to form boroxines upon storage, which can hinder reactivity. Using fresh, high-quality boronic acids or boronate esters (e.g., pinacol esters) is recommended.
-
Solvent System: The presence of water is often crucial for dissolving the inorganic base and facilitating the catalytic cycle.
-
Oxygen Sensitivity: While the pre-catalysts are often Pd(II) salts, they are reduced in situ to the active Pd(0) species, which is oxygen-sensitive. Maintaining an inert atmosphere is essential for consistent results.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine nucleophile (1.5-3.0 eq)
-
Solvent (e.g., Isopropanol, DMSO, or NMP)
-
Optional: Non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq)
Procedure:
-
In a sealed tube or round-bottom flask equipped with a condenser, dissolve this compound in the chosen solvent.
-
Add the amine nucleophile. If the amine is provided as a hydrochloride salt, add a base like diisopropylethylamine (DIPEA) to liberate the free amine.
-
Heat the reaction mixture to 80-150 °C. The optimal temperature is highly substrate-dependent.
-
Monitor the reaction by TLC or LC-MS. Reactions can take from 4 to 48 hours.
-
Upon completion, cool the mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude material by column chromatography or recrystallization.
Causality and Optimization Notes:
-
Solvent Choice: Polar aprotic solvents like DMSO and NMP are excellent for SNAr as they can stabilize the charged Meisenheimer intermediate. Alcohols like isopropanol can also be effective.[3]
-
Temperature: SNAr reactions are often much slower than catalyzed reactions and typically require significant thermal energy to overcome the activation barrier.
-
Excess Nucleophile: Using an excess of the amine nucleophile can help drive the reaction to completion. In some cases, the amine can be used as the solvent itself if it is a liquid.
Summary Data Table
The following table provides representative examples of conditions used for the functionalization of chloropyridine and chloropyrimidine systems, which serve as a strong predictive guide for reactions with this compound.
| Reaction Type | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference Type |
| Buchwald-Hartwig | Various Anilines | Pd₂(dba)₃ / Josiphos | NaOtBu | Toluene | 110 | Good to Moderate | [10] |
| Buchwald-Hartwig | Heterocyclic Amines | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | Reflux | 27-82 | [11] |
| Suzuki-Miyaura | Arylboronic Acids | Pd(PEPPSI)(IPr) | K₃PO₄ | t-AmylOH | 100 | Varies | [4] |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80 | Varies | [13] |
| SNAr | Various Amines | None | Triethylamine | 1-Pentanol | 140 | 84 | [5] |
| SNAr | Primary/Secondary Amine | None | DIPEA (optional) | Isopropanol | Reflux | Varies | [3] |
Conclusion
This compound is a high-value, versatile starting material for the synthesis of kinase inhibitors. A rational understanding of the strengths and limitations of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution allows for the strategic and efficient construction of large, diverse libraries of potential drug candidates. The protocols and insights provided herein offer a robust foundation for researchers in medicinal chemistry and drug development to leverage this powerful building block in their discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-chloro-N-methylpyridin-2-amine as a Versatile Precursor in Agrochemical Synthesis
Authored for: Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Strategic Importance of the Substituted Pyridine Core
The pyridine ring is a foundational scaffold in modern agrochemistry, present in a wide array of herbicides, fungicides, and insecticides.[1] Its unique electronic properties and metabolic stability make it a privileged structure for interacting with biological targets in pests and weeds. Within this class, functionalized intermediates like 4-chloro-N-methylpyridin-2-amine (CAS 782439-26-3) represent a critical node for molecular diversification. This guide provides an in-depth examination of this precursor, focusing on its application in constructing complex agrochemical candidates through robust and scalable synthetic methodologies.
The strategic value of this compound lies in its two distinct, orthogonally reactive sites. The chlorine atom at the C4 position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. Simultaneously, the N-methylamino group at the C2 position influences the electronic character of the ring and can serve as a key pharmacophoric element in the final active ingredient. This document details the core properties, key synthetic transformations, and validated laboratory protocols for leveraging this precursor in agrochemical research and development.
Section 1: Physicochemical Properties & Hazard Management
A thorough understanding of the precursor's properties and safe handling requirements is paramount for successful and safe experimentation.
Compound Data Summary
The key physicochemical properties of this compound and its parent analogue, 2-amino-4-chloropyridine, are summarized below.
| Property | Value (this compound) | Value (2-amino-4-chloropyridine) | Data Source(s) |
| CAS Number | 782439-26-3 | 19798-80-2 | [2][3] |
| Molecular Formula | C₆H₇ClN₂ | C₅H₅ClN₂ | [4] |
| Molecular Weight | 142.59 g/mol | 128.56 g/mol | [3][4] |
| Appearance | Typically an off-white to light brown solid | White to light brown crystalline powder | Inferred from analogues[3] |
| Melting Point | Not widely reported | 129 - 133 °C | [3][5] |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and acetone. Sparingly soluble in water. | Soluble in organic solvents, sparingly soluble in water. | Inferred from analogues[6] |
Safety, Handling, and Storage
Safe laboratory practice requires treating all chemical intermediates with appropriate caution. Based on data for closely related chloropyridine amines, the following guidelines are mandated.
-
Hazard Identification : Harmful if swallowed and toxic in contact with skin or if inhaled. Can cause severe skin irritation and eye damage. Users must consult the specific Safety Data Sheet (SDS) upon procurement.
-
Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7] Work should be conducted exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Handling Procedures : Avoid generating dust.[8] Keep the container tightly closed when not in use. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[7]
-
Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Keep away from strong oxidizing agents and incompatible materials. The recommended storage temperature is often between 2-8 °C to ensure long-term stability.[3]
-
Spill & Disposal : In case of a spill, collect the material using an inert absorbent and place it in a suitable, labeled container for chemical waste disposal. Dispose of contents and container in accordance with local, regional, and national regulations.
Section 2: Core Synthetic Applications & Mechanistic Insights
The C4-Cl bond is the primary site for synthetic elaboration. Its activation, particularly through palladium catalysis, is the cornerstone of its utility. This is because the direct nucleophilic aromatic substitution (SNAr) on a C4-chlorine can be challenging without strong electron-withdrawing groups elsewhere on the ring. Palladium-catalyzed cross-coupling reactions provide a milder, more versatile, and highly efficient alternative.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for constructing carbon-nitrogen bonds, a linkage central to the bioactivity of many agrochemicals.[10][11] This reaction is particularly crucial for coupling the chloropyridine core with a wide range of primary or secondary amines to build novel herbicide or fungicide candidates.
Causality and Rationale : The key to a successful Buchwald-Hartwig amination of an electron-rich chloropyridine is overcoming the difficult oxidative addition step, which is often rate-limiting for C-Cl bonds.[12]
-
Catalyst Choice : A palladium(0) species is the active catalyst. Using a pre-catalyst like a G3 or G4 palladacycle is often more reliable than using Pd(OAc)₂ or Pd₂(dba)₃, as they form the active Pd(0) species more cleanly.[12]
-
Ligand Selection : This is the most critical parameter. The C-Cl bond is less reactive than C-Br or C-I bonds. Therefore, bulky, electron-rich phosphine ligands are required to facilitate the oxidative addition of the C-Cl bond to the Pd(0) center.[13] Sterically hindered biarylphosphine ligands such as RuPhos, BrettPhos, or ferrocene-based ligands like Josiphos are field-proven choices.[12]
-
Base Selection : A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this purpose.[12][13]
Suzuki-Miyaura Coupling: Building C-C Bonds
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl or heteroaryl-aryl structures common in advanced agrochemicals.[14] This reaction couples the this compound with an aryl- or heteroarylboronic acid or ester.
Causality and Rationale :
-
Catalyst & Ligand : Similar to the Buchwald-Hartwig reaction, a Pd(0) catalyst is used. However, the ligand requirements can be less stringent than for C-N coupling. Catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos) are effective.[15] The ligand's role is to stabilize the palladium center and facilitate the transmetalation and reductive elimination steps.
-
Base & Solvent : An aqueous base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, is required to activate the boronic acid for transmetalation.[15] The choice of solvent is critical for balancing the solubility of both the organic and inorganic reagents. Common solvent systems include toluene/water, 1,4-dioxane/water, or alcoholic solvent mixtures, which can enhance reactivity.[15][16]
Section 3: Detailed Experimental Protocols
The following protocols are representative methodologies and should be adapted based on the specific substrate and desired scale. All operations must be performed in a chemical fume hood under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Representative Buchwald-Hartwig Amination
Objective : To couple this compound with a secondary amine (e.g., morpholine) to synthesize 4-(morpholino)-N-methylpyridin-2-amine.
Reagents & Quantities:
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| This compound | 142.59 | 1.0 | 1.43 g (10.0 mmol) |
| Morpholine | 87.12 | 1.2 | 1.05 g (12.0 mmol) |
| RuPhos G3 Palladacycle | 850.04 | 0.02 (2 mol%) | 170 mg (0.2 mmol) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.35 g (14.0 mmol) |
| Toluene (anhydrous, degassed) | - | - | 50 mL |
Step-by-Step Methodology:
-
Reaction Setup : To a dry, oven-baked 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.43 g), RuPhos G3 palladacycle (170 mg), and sodium tert-butoxide (1.35 g).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition : Under a positive pressure of inert gas, add anhydrous, degassed toluene (50 mL) via cannula or syringe, followed by morpholine (1.05 g).
-
Reaction Execution : Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The starting material is more nonpolar than the amine product. A typical mobile phase is 30-50% ethyl acetate in hexanes.
-
Work-up : Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding 20 mL of water.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification : Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 4-(morpholino)-N-methylpyridin-2-amine.
Self-Validation & Troubleshooting :
-
Expected Outcome : A high conversion (>90%) to a new, more polar spot on TLC. The purified product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
-
Common Issue: Low Conversion : This is often due to inactive catalyst or insufficient inertness.[12] Ensure the solvent is rigorously dried and degassed, and that the inert atmosphere is maintained. Increasing catalyst loading to 3-5 mol% may be necessary.[12]
-
Common Issue: Hydrodehalogenation : The formation of N-methylpyridin-2-amine (replacement of -Cl with -H) can occur. Using a slight excess of the amine coupling partner (1.2-1.5 eq) can help suppress this side reaction.[12]
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling
Objective : To couple this compound with 4-methoxyphenylboronic acid to synthesize 4-(4-methoxyphenyl)-N-methylpyridin-2-amine.
Reagents & Quantities:
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| This compound | 142.59 | 1.0 | 1.43 g (10.0 mmol) |
| 4-Methoxyphenylboronic acid | 151.96 | 1.1 | 1.67 g (11.0 mmol) |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 (5 mol%) | 578 mg (0.5 mmol) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.76 g (20.0 mmol) |
| 1,4-Dioxane | - | - | 40 mL |
| Water | - | - | 10 mL |
Step-by-Step Methodology:
-
Reagent Preparation : In a 100 mL Schlenk flask, combine this compound (1.43 g), 4-methoxyphenylboronic acid (1.67 g), and Pd(PPh₃)₄ (578 mg).
-
Solvent & Base Addition : Add 1,4-dioxane (40 mL) and a solution of potassium carbonate (2.76 g) in water (10 mL).
-
Degassing : Seal the flask and degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction Execution : Place the flask under a positive pressure of argon and heat in an oil bath at 80-90 °C for 18-24 hours with vigorous stirring.
-
Monitoring : Track the disappearance of the starting material by TLC or LC-MS.
-
Work-up : After cooling to room temperature, dilute the mixture with water (30 mL) and transfer to a separatory funnel.
-
Extraction : Extract the product with ethyl acetate (3 x 50 mL).
-
Purification : Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.
Self-Validation & Troubleshooting :
-
Expected Outcome : Formation of a new, UV-active spot on TLC with a different Rƒ value than the starting materials. The final product should be fully characterized.
-
Common Issue: Boronic Acid Decomposition : Boronic acids can undergo protodeborylation or form inactive boroxines at high temperatures. Ensure the reaction temperature does not significantly exceed 100 °C and that the reaction is properly degassed to prevent oxidative decomposition.
-
Common Issue: Low Yield : If yields are poor, consider a more active catalyst system, such as Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ with a ligand like SPhos. Changing the base to K₃PO₄ can also be beneficial in some cases.[15]
Section 4: Workflow and Pathway Visualizations
Visual diagrams are essential for conceptualizing the synthetic potential and practical execution of these protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. 782439-26-3|this compound|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Chloro-6-methylpyridin-2-amine | C6H7ClN2 | CID 19050509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. aksci.com [aksci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 2-CHLORO-6-METHYLPYRIDIN-4-AMINE | 79055-63-3 [chemicalbook.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. research.rug.nl [research.rug.nl]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Purification Method for 4-chloro-N-methylpyridin-2-amine
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the purification of 4-chloro-N-methylpyridin-2-amine, a key intermediate in pharmaceutical synthesis. Due to its polar and basic nature, this compound can present challenges in achieving adequate retention and symmetrical peak shapes with standard reversed-phase methods. This guide outlines a systematic approach to method development, culminating in a reliable protocol using a polar-embedded reversed-phase column. The causality behind experimental choices, a step-by-step protocol, and a comprehensive troubleshooting guide are provided to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Purifying Polar Basic Compounds
This compound is a substituted pyridine derivative. Such compounds are common scaffolds in medicinal chemistry. The presence of the basic amine and pyridine nitrogen, coupled with the overall polarity of the molecule, makes its purification by standard C18 reversed-phase HPLC challenging. Key issues often encountered include poor retention (elution near the void volume) and peak tailing due to secondary interactions with residual silanols on the silica support of the stationary phase.[1][2]
To overcome these challenges, a methodical approach to HPLC method development is essential. This involves careful selection of the stationary phase, mobile phase composition, and pH to control the ionization state of the analyte and minimize undesirable interactions.[3] This application note details a method developed to provide high purity and recovery of this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the foundation of logical method development.
| Property | Value | Source |
| Molecular Formula | C6H7ClN2 | Synblock[4] |
| Molecular Weight | 142.59 g/mol | Synblock[4] |
| Predicted pKa | ~5-7 | General data for pyridine derivatives[5], Predicted for similar compounds[6][7] |
| Solubility | Soluble in organic solvents like methanol and acetonitrile. | General knowledge for similar structures |
| UV Absorbance | Predicted to have significant absorbance in the 220-280 nm range. | General knowledge for pyridine derivatives |
The basicity of the pyridine and amine functionalities (predicted pKa in the range of 5-7) is a critical parameter.[5][6][7] At a mobile phase pH below the pKa, the compound will be protonated and highly polar, leading to poor retention on a non-polar C18 stationary phase. Conversely, at a high pH, the compound will be in its neutral form, which is more retained, but silica-based columns can degrade at pH > 7.[1]
HPLC Method Development Strategy
Our strategy focuses on mitigating the challenges associated with the purification of a polar basic compound.
Stationary Phase Selection: The Rationale for a Polar-Embedded Column
While a standard C18 column is the workhorse of reversed-phase HPLC, it is often not ideal for highly polar and basic compounds due to the aforementioned issues. Alternative strategies include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high concentration of organic solvent in the mobile phase. It is excellent for retaining very polar compounds.[8][9][10][11] However, it can sometimes suffer from long equilibration times and sensitivity to the water content of the sample.
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering multiple retention mechanisms.[12][13][14][15] They can provide excellent selectivity for complex mixtures.
-
Polar-Embedded/Polar-Endcapped C18 Columns: These columns have a polar group embedded within the C18 chain or at the end. This modification makes the stationary phase more resistant to dewetting in highly aqueous mobile phases and shields the residual silanols, leading to improved peak shape for basic compounds.[2]
For this application, a polar-embedded C18 column is selected as the optimal starting point. It offers a good balance of hydrophobic retention and compatibility with highly aqueous mobile phases, while also minimizing the undesirable secondary interactions that cause peak tailing.
Mobile Phase Optimization: The Critical Role of pH and Buffer
The mobile phase composition is crucial for controlling retention and peak shape.
-
Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity and UV cutoff, which generally leads to better peak efficiency and detection sensitivity.[3]
-
Aqueous Phase and pH Control: To ensure reproducible chromatography and good peak shape for our basic analyte, the mobile phase pH must be controlled with a buffer. Operating at a pH of around 3-4 will ensure the analyte is in a consistent, protonated state. While this increases polarity, the use of a polar-embedded column will help to provide sufficient retention. A low pH also suppresses the ionization of residual silanols on the silica surface, minimizing peak tailing.[2][3] Formic acid is a suitable mobile phase additive as it is volatile and compatible with mass spectrometry if desired for fraction analysis.
The following diagram illustrates the workflow for HPLC method development:
Caption: HPLC Method Development Workflow.
Detailed HPLC Purification Protocol
This protocol provides a starting point for the purification of this compound. Optimization may be required depending on the specific impurity profile of the crude material.
Materials and Equipment
-
HPLC System: A preparative HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: Polar-embedded C18, 5 µm, 19 x 150 mm (for preparative scale).
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Sample Diluent: 50:50 Acetonitrile/Water.
-
Crude Sample: this compound.
Sample Preparation
-
Dissolve the crude this compound in the sample diluent to a concentration of 10-20 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
Chromatographic Conditions
| Parameter | Condition |
| Column | Polar-embedded C18, 5 µm, 19 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 15 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 1-5 mL (depending on concentration and column loading) |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 15.0 | |
| 17.0 | |
| 19.0 | |
| 20.0 | |
| 25.0 |
Purification and Fraction Analysis Workflow
The following diagram outlines the post-purification steps:
Caption: Post-Purification Workflow.
Results and Discussion
Using the described method, this compound is expected to be well-retained and elute as a sharp, symmetrical peak. The use of a formic acid buffer at a low pH is critical for achieving this peak shape by minimizing interactions with residual silanols.[2] The gradient allows for the elution of more hydrophobic impurities after the main product peak. Purity of the collected fractions should be assessed by analytical HPLC to ensure that only fractions meeting the desired purity specification are pooled.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with silanols. - Column overload. | - Ensure mobile phase pH is low and buffered. - Use a column specifically designed for basic compounds (e.g., polar-embedded or end-capped).[2] - Reduce sample load. |
| Poor Retention | - Analyte is too polar for the conditions. - Mobile phase is too strong. | - Decrease the initial percentage of organic solvent (Mobile Phase B). - Consider HILIC as an alternative separation mode.[8] |
| Split Peaks | - Column void or contamination. - Sample solvent incompatible with mobile phase. | - Flush the column or replace if necessary. - Dissolve the sample in the initial mobile phase.[16] |
| Low Recovery | - Irreversible adsorption on the column. - Analyte instability. | - Ensure the column is well-conditioned. - Check the stability of the compound in the mobile phase. Chloropyridines are generally stable in acidic conditions.[17] |
Conclusion
The HPLC purification method detailed in this application note provides a robust and reliable approach for obtaining high-purity this compound. By understanding the physicochemical properties of the analyte and making informed choices regarding the stationary and mobile phases, the common challenges associated with purifying polar basic compounds can be effectively overcome. This method serves as an excellent starting point for researchers and can be further optimized based on specific crude sample impurity profiles.
References
- 1. waters.com [waters.com]
- 2. mastelf.com [mastelf.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. helixchrom.com [helixchrom.com]
- 6. 97944-40-6 CAS MSDS (4-Amino-3-chloro-2-methylpyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. obrnutafaza.hr [obrnutafaza.hr]
- 12. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. helixchrom.com [helixchrom.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. cjhp-online.ca [cjhp-online.ca]
Application Notes & Protocols: A Step-by-Step Guide to Functionalizing the Pyridine Ring of 4-chloro-N-methylpyridin-2-amine
Abstract
The 2-amino-4-chloropyridine scaffold is a privileged core structure in modern drug discovery, forming the backbone of numerous kinase inhibitors and other therapeutic agents. The strategic functionalization of this heterocycle is paramount for modulating pharmacological properties such as potency, selectivity, and pharmacokinetics. This guide provides a comprehensive, in-depth technical overview and actionable protocols for the selective functionalization of 4-chloro-N-methylpyridin-2-amine. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling researchers to make informed decisions for derivatization at the C4 position via cross-coupling and nucleophilic substitution, and at the C3 position through directed metalation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand the chemical space around this valuable heterocyclic building block.
The Chemical Landscape: Reactivity of this compound
Understanding the inherent electronic properties of the starting material is critical for designing successful synthetic strategies. The pyridine ring is intrinsically electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the α (C2, C6) and γ (C4) positions.
In this compound, this electronic landscape is further modulated by two key substituents:
-
C2-N-methylamino Group : This is an electron-donating group (EDG) which, through resonance, increases the electron density of the ring, partially offsetting the inductive withdrawal of the ring nitrogen. Critically, it also serves as a powerful directing group for C-H functionalization, particularly at the adjacent C3 position.
-
C4-Chloro Group : The chlorine atom serves as a versatile leaving group. The C4 position is activated towards both palladium-catalyzed oxidative addition and nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen, which can stabilize the negatively charged intermediates formed during these reactions.[1][2]
The primary sites for functionalization are therefore the C4-position (via substitution of the chlorine) and the C3-position (via C-H activation directed by the C2-amino group). Direct C-H functionalization at C5 and C6 is significantly more challenging due to a lack of activation or directing influences.
References
Scale-up synthesis of 4-chloro-N-methylpyridin-2-amine for library production
An Application Note and Protocol for the Scale-up Synthesis of 4-chloro-N-methylpyridin-2-amine
Abstract
This compound is a valuable building block in medicinal chemistry, frequently utilized in the generation of compound libraries for drug discovery. Its synthesis, particularly on a larger scale, presents challenges related to selectivity, safety, and purification. This document provides a robust and scalable protocol for the N-methylation of 2-amino-4-chloropyridine. We detail the process development rationale, including the selection of reagents and reaction conditions, and present a step-by-step procedure optimized for library production. Crucially, this guide incorporates a thorough analysis of safety hazards associated with the reagents and outlines comprehensive measures for risk mitigation, ensuring a self-validating and safe operational workflow.
Introduction
Substituted 2-aminopyridines are privileged scaffolds in modern pharmacology, forming the core of numerous approved drugs and clinical candidates. The N-methylation of these structures can significantly modulate their physicochemical and pharmacological properties, such as potency, selectivity, and metabolic stability. This compound, in particular, serves as a key intermediate for introducing a substituted aminopyridine motif into more complex molecules.
While the N-methylation of amines is a fundamental transformation, its application on a preparatory scale requires careful consideration. Common challenges include preventing over-alkylation, which leads to the formation of quaternary ammonium salts, and managing the hazards of potent alkylating agents.[1] Traditional methylating agents like methyl iodide and dimethyl sulfate are highly effective but also highly toxic, necessitating stringent safety protocols.[2][3] This application note describes a reliable method for the selective mono-N-methylation of 4-chloro-2-aminopyridine, designed for scalability and with an emphasis on operational safety.
Reaction Scheme & Mechanism
The synthesis proceeds via a nucleophilic substitution (SN2) reaction. The amine nitrogen of 4-chloro-2-aminopyridine is first deprotonated by a strong base to form a highly nucleophilic amidate anion. This anion then attacks the electrophilic methyl group of the methylating agent, displacing the leaving group to form the desired N-methylated product.
Overall Transformation:
Process Development & Rationale
The development of a scalable synthesis required careful optimization of several key parameters. The rationale behind the selected conditions is outlined below.
Starting Material
2-Amino-4-chloropyridine was selected as the starting material due to its commercial availability and the existence of established, large-scale synthesis routes.[4][5] Using a high-purity starting material is critical to minimize side reactions and simplify downstream purification.
Choice of Methylating Agent
The selection of the methylating agent is a critical decision balancing reactivity, safety, and cost.
-
Methyl Iodide (MeI): Chosen for this protocol due to its high reactivity, which ensures rapid and complete conversion at moderate temperatures.[2] Its volatility (boiling point 42.5°C) simplifies its removal from the reaction mixture. However, MeI is highly toxic, a suspected carcinogen, and requires strict handling procedures.[3][6]
-
Alternatives:
-
Dimethyl Sulfate (DMS): A less volatile and lower-cost alternative often used in industrial settings. However, DMS is also highly toxic and a suspected carcinogen, requiring similar rigorous safety measures.[2]
-
Dimethyl Carbonate (DMC): A "green" methylating agent with significantly lower toxicity.[7][8] Reactions with DMC often require higher temperatures, longer reaction times, and sometimes catalysis, which can complicate process scale-up.[8][9]
-
For library production where reaction speed and reliability on a moderate scale are paramount, methyl iodide remains a pragmatic choice, provided that the necessary safety infrastructure is in place.
Base and Solvent Selection
A strong, non-nucleophilic base is required to fully deprotonate the starting amine without competing in the alkylation reaction.
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil) is used to irreversibly deprotonate the amine, driving the reaction to completion. Its use generates hydrogen gas, which must be safely vented.
-
Solvent: Anhydrous Tetrahydrofuran (THF) is an excellent solvent for this reaction. It is relatively inert, has a suitable boiling point for temperature control, and effectively solvates the intermediate sodium amidate.
Detailed Scale-Up Protocol
This protocol is designed for the synthesis of approximately 10-20 grams of the final product and can be scaled further with appropriate engineering controls.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-4-chloropyridine | >98% | Standard commercial | |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Standard commercial | Highly reactive with water |
| Methyl Iodide (MeI) | >99%, stabilized | Standard commercial | Toxic, volatile, light-sensitive |
| Anhydrous Tetrahydrofuran (THF) | <50 ppm H₂O | Standard commercial | Use from a solvent purification system or sealed bottle |
| Saturated aq. NH₄Cl | Reagent | For quenching | |
| Ethyl Acetate | ACS Grade | For extraction | |
| Brine (Saturated aq. NaCl) | Reagent | For washing | |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent | For drying |
Equipment:
-
Three-neck, round-bottom flask (appropriately sized for the scale)
-
Mechanical overhead stirrer
-
Digital temperature probe
-
Addition funnel
-
Reflux condenser
-
Inert gas (Nitrogen or Argon) inlet with bubbler
-
Ice-water bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Workflow Diagram
References
- 1. journals.pnu.ac.ir [journals.pnu.ac.ir]
- 2. nbinno.com [nbinno.com]
- 3. epa.gov [epa.gov]
- 4. An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 4-chloro-N-methylpyridin-2-amine Synthesis
Welcome to the technical support center for the synthesis of 4-chloro-N-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on optimizing yield and purity. Here, we consolidate field-proven insights and scientifically grounded explanations to empower you to troubleshoot and refine your experimental protocols.
I. Synthetic Overview: Pathways to this compound
The synthesis of this compound typically proceeds through a two-step sequence: the synthesis of the precursor, 2-amino-4-chloropyridine, followed by its selective N-methylation. Understanding the nuances of each step is critical for maximizing the overall yield and purity of the final product.
Caption: General synthetic workflow for this compound.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Step 1: Synthesis of 2-amino-4-chloropyridine
Question: My yield of 2-amino-4-chloropyridine is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of 2-amino-4-chloropyridine often stem from the choice of starting materials and the specific synthetic route employed. Several methods exist, each with its own set of challenges.[1]
-
Route A: From 2-Picolinic Acid: This route involves chlorination and subsequent Hofmann rearrangement.[2] While seemingly straightforward, the Hofmann degradation can be sensitive to reaction conditions, and incomplete conversion is a common issue.
-
Route B: From 4-Chloropyridine N-oxide: This method involves amination and de-tert-butylation. However, it can suffer from harsh reaction conditions and difficult product separation, impacting the final yield.
-
Route C: From 2-Aminopyridine: Selective chlorination of 2-aminopyridine at the 4-position can be challenging due to the directing effects of the amino group, potentially leading to a mixture of chlorinated isomers.[3]
Troubleshooting & Optimization Strategies:
| Issue | Potential Cause | Recommended Action | Scientific Rationale |
| Low Conversion | Inefficient chlorination or amination. | Optimize reaction temperature and time. For chlorination of pyridine derivatives, precise temperature control is crucial to prevent side reactions.[4] | Pyridine chlorination is sensitive to temperature, with higher temperatures potentially leading to polychlorination or decomposition.[4] |
| Mixture of Isomers | Non-selective chlorination of 2-aminopyridine. | Consider a route starting from a pre-chlorinated pyridine derivative to ensure regioselectivity. For instance, starting with 2-chloro-4-nitropyridine and subsequent reduction.[3] | The electronic properties of the pyridine ring are significantly influenced by substituents, which direct the position of subsequent electrophilic or nucleophilic attack.[5] |
| Difficult Purification | Formation of closely related byproducts. | Employ column chromatography with a carefully selected solvent system. Recrystallization from a suitable solvent like ethanol can also be effective.[1] | The polarity and solubility differences between the desired product and impurities can be exploited for effective separation. |
A particularly effective and scalable synthesis of 2-amino-4-chloropyridine starts from methyl 4-chloropicolinate hydrochloride. This intermediate is treated with hydrazine hydrate, followed by a reaction with sodium nitrite in an acidic medium, and subsequent heating to induce rearrangement. This method has been reported to produce the desired product in good yield as a white crystalline solid after recrystallization from ethanol.[1]
Step 2: N-methylation of 2-amino-4-chloropyridine
Question: I am observing significant amounts of the di-methylated byproduct (4-chloro-N,N-dimethylpyridin-2-amine). How can I improve the selectivity for mono-methylation?
Answer:
Achieving selective mono-N-methylation of primary amines, especially on an electron-deficient ring system like 4-chloropyridine, is a common challenge.[6][7] Over-methylation to the di-substituted product is a frequent side reaction.
Causality: The initially formed secondary amine (the desired product) can be more nucleophilic than the starting primary amine, leading to a second methylation reaction.
Troubleshooting & Optimization Strategies:
| Parameter | Recommendation | Scientific Rationale |
| Methylating Agent | Use a stoichiometric amount (or a slight excess) of a less reactive methylating agent like dimethyl carbonate (DMC) or methyl iodide.[8] | Highly reactive methylating agents like dimethyl sulfate can lead to poor selectivity. DMC is considered a greener and more selective methylating agent. |
| Base | Employ a non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine. | Strong, non-nucleophilic bases will efficiently deprotonate the primary amine without competing in the methylation reaction. The choice of base can significantly impact selectivity.[6] |
| Temperature | Maintain a low reaction temperature (e.g., 0 °C to room temperature). | Lower temperatures can help to control the reaction rate and favor the mono-methylated product by reducing the rate of the second methylation. |
| Reaction Time | Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction once the starting material is consumed. | Prolonged reaction times increase the likelihood of over-methylation. |
| Solvent | Use a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). | These solvents can effectively solvate the cation of the base and the intermediate salt, facilitating the reaction. |
Experimental Protocol for Selective Mono-N-methylation:
-
To a solution of 2-amino-4-chloropyridine in dry THF, add 1.1 equivalents of sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 1.05 equivalents of methyl iodide dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Question: My N-methylation reaction is not proceeding to completion, and I have a significant amount of unreacted 2-amino-4-chloropyridine. What could be the issue?
Answer:
Incomplete conversion during the N-methylation of 2-amino-4-chloropyridine can be attributed to several factors.
Causality: The nucleophilicity of the amino group is reduced by the electron-withdrawing effect of the chloro substituent and the pyridine ring itself.[5] This can make the deprotonation and subsequent methylation less efficient.
Caption: Decision tree for troubleshooting low conversion in N-methylation.
Troubleshooting & Optimization Strategies:
| Issue | Potential Cause | Recommended Action | Scientific Rationale |
| Incomplete Deprotonation | The base used is not strong enough to fully deprotonate the weakly nucleophilic amine. | Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). | A stronger base is required to overcome the reduced basicity of the amino group due to the electron-withdrawing nature of the chloro-substituted pyridine ring. |
| Reagent Inactivity | Moisture in the reaction can quench the base and the anionic intermediate. Methylating agent may have degraded. | Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a fresh bottle of the methylating agent. | Anhydrous conditions are critical when using strong bases like NaH, which react readily with water. |
| Insufficient Reaction Time/Temp | The reaction may be kinetically slow due to the deactivated nature of the substrate. | Increase the reaction time or gently warm the reaction mixture (e.g., to 40-50 °C) while carefully monitoring for the formation of byproducts. | Increasing the temperature can provide the necessary activation energy for the reaction to proceed to completion. |
III. Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions I should take during this synthesis?
A1: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Methylating agents like methyl iodide are toxic and should be handled with extreme care. Strong bases like sodium hydride are flammable and react violently with water.
Q2: How can I effectively purify the final product, this compound?
A2: Column chromatography on silica gel is the most common and effective method for purifying the final product. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent should be gradually increased to first elute any non-polar impurities, followed by the desired product, and finally any more polar byproducts like the di-methylated compound. Cation-exchange chromatography can also be an effective method for purifying aminopyridine derivatives.[9]
Q3: Can other methylating agents be used for this reaction?
A3: Yes, other methylating agents can be used, but selectivity may vary. For example, methanol can be used in the presence of a suitable catalyst, which is a greener alternative.[2][10] However, this often requires higher temperatures and pressures. Trimethylanilinium hydroxide is another option that can provide good selectivity for mono-methylation.
Q4: What is the role of the chloro-substituent in this synthesis?
A4: The chloro-substituent has a significant electronic effect on the pyridine ring. It is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution at the ortho and para positions.[5] In the context of N-methylation, it reduces the nucleophilicity of the 2-amino group, making it less reactive.[5]
IV. References
-
CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents. (URL not available)
-
Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing). --INVALID-LINK--
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (URL not available)
-
A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification - ResearchGate. --INVALID-LINK--
-
CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents. --INVALID-LINK--
-
A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed. --INVALID-LINK--
-
WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents. --INVALID-LINK--
-
4-Chloro-N-methylpicolinamide synthesis - ChemicalBook. --INVALID-LINK--
-
A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification | Scilit. --INVALID-LINK--
-
METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - Patent 0551459. --INVALID-LINK--
-
Application Notes and Protocols for N-Methylation of Pyridine-2-Carboxamides - Benchchem. --INVALID-LINK--
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. --INVALID-LINK--
-
(PDF) Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts - ResearchGate. --INVALID-LINK--
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. --INVALID-LINK--
-
Methylation of pyridines - US3428641A - Google Patents. --INVALID-LINK--
-
A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH. --INVALID-LINK--
-
Theoretical Study of Photochemical Chlorination of Pyridine in Gas Phase - Transition States of Addition Mechanism and IRC Analysis | Request PDF - ResearchGate. --INVALID-LINK--
-
2-Amino-4-chloropyridine | C5H5ClN2 | CID 581866 - PubChem - NIH. --INVALID-LINK--
-
2-Amino-4-chloropyridine 97 19798-80-2 - Sigma-Aldrich. --INVALID-LINK--
-
2-Amino-4-chloropyridine | 19798-80-2 - ChemicalBook. --INVALID-LINK--
-
"Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed. --INVALID-LINK--
-
2-Amino-4-chloropyridine CAS#: 19798-80-2 - ChemicalBook. --INVALID-LINK--
References
- 1. 2-Amino-4-chloropyridine CAS#: 19798-80-2 [m.chemicalbook.com]
- 2. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 4. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 5. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-chloro-N-methylpyridin-2-amine
Welcome to the technical support center for the synthesis of 4-chloro-N-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during this synthesis. The information provided is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
I. Overview of Synthetic Strategies
The synthesis of this compound typically proceeds via nucleophilic aromatic substitution (SNAr) on a di-substituted pyridine ring, most commonly 2,4-dichloropyridine. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. The primary synthetic approaches include:
-
Direct Nucleophilic Aromatic Substitution (SNAr): This is the most common method, involving the reaction of 2,4-dichloropyridine with methylamine. The regioselectivity of this reaction is a critical factor.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that offers an alternative route, sometimes with improved selectivity.[1][2][3]
This guide will focus on troubleshooting issues arising from these synthetic pathways.
II. Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Poor Regioselectivity - Why am I getting the 2-chloro-N-methylpyridin-4-amine isomer?
Question: During the SNAr reaction of 2,4-dichloropyridine with methylamine, I'm observing a significant amount of the undesired 4-amino isomer (2-chloro-N-methylpyridin-4-amine) along with my target compound. How can I improve the selectivity for the 2-amino product?
Answer: This is a classic regioselectivity challenge in pyridine chemistry. The outcome of the nucleophilic attack on 2,4-dichloropyridine is influenced by both electronic and steric factors.
Causality:
-
Electronic Effects: In nucleophilic aromatic substitution on pyridines, the negative charge of the Meisenheimer intermediate is stabilized when the attack occurs at the C2 or C4 positions, as the charge can be delocalized onto the electronegative nitrogen atom.[4] For 2,4-dichloropyridine, attack at the C4 position is often favored in classical SNAr reactions due to greater stabilization of the intermediate.[5]
-
Reaction Conditions: The choice of solvent, temperature, and catalyst system can significantly influence the regioselectivity.
Troubleshooting Protocol:
-
Method Selection:
-
Classical SNAr: Tends to favor substitution at the C4 position.[5]
-
Buchwald-Hartwig Amination: This palladium-catalyzed method has been shown to be highly regioselective for the C2 position of 2,4-dichloropyridine.[5][6][7] If your current SNAr protocol is not providing the desired selectivity, switching to a Buchwald-Hartwig approach is a highly recommended strategy.
-
-
Optimization of Buchwald-Hartwig Conditions:
-
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂) and phosphine ligand (e.g., Xantphos) is crucial.[5][7] Sterically hindered ligands can enhance selectivity.
-
Base: A non-nucleophilic base such as NaOtBu is commonly used.[5]
-
Solvent: Anhydrous toluene is a typical solvent for this reaction.[5]
-
Temperature: Reactions are often heated to around 100 °C.[5]
-
Workflow for Switching to Buchwald-Hartwig Amination:
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-chloro-N-methylpyridin-2-amine
Welcome to the technical support center for 4-chloro-N-methylpyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the purification of this key intermediate. Here, we address common issues in a practical, question-and-answer format, grounded in chemical principles to provide not just solutions, but understanding.
Troubleshooting Guide: Common Purification Hurdles
This section tackles specific experimental problems. We diagnose the likely cause and provide detailed protocols to resolve the issue.
Q1: My column chromatography is failing. The product spot is streaking badly on the TLC plate and the column is giving broad, tailing peaks. What's happening and how do I fix it?
A1: Diagnosis and Solution
This is a classic problem when purifying basic compounds like pyridylamines on standard silica gel.
-
The Cause (Expertise & Experience): Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atoms in your this compound (both the pyridine ring nitrogen and the N-methylamino group) undergo a strong acid-base interaction with these silanols. This causes a portion of your compound to "stick" to the stationary phase, leading to poor elution, significant peak tailing, and ultimately, poor separation.
-
The Solution (Trustworthiness): The key is to neutralize the acidic sites on the silica gel. This is most effectively done by adding a small amount of a volatile basic modifier to your mobile phase. Triethylamine (TEA) is the most common choice.
-
Experimental Protocol: Column Chromatography with a Basic Modifier
-
Solvent System Selection: First, determine an appropriate solvent system using TLC (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol). Aim for a retention factor (Rf) of approximately 0.2-0.3 for your product.
-
Adding the Modifier: To the chosen solvent system, add 0.5% to 1% triethylamine (v/v). For example, for 1 L of mobile phase, add 5-10 mL of TEA.
-
Slurry and Column Packing: Prepare your column slurry using the mobile phase that already contains the TEA. This ensures the entire silica bed is neutralized before you load your sample.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel. After the solvent has evaporated, load this dry powder onto the top of the column.
-
Elution: Run the column with the TEA-modified mobile phase. You should observe significantly sharper peaks and improved separation. The TEA, being volatile, can be easily removed with the solvent during rotary evaporation.
-
-
-
Visualization: The Role of a Basic Modifier
Caption: Interaction of pyridylamine with silica and the neutralizing effect of TEA.
Q2: My crude product is a dark, oily residue. How can I efficiently remove both acidic and other basic impurities before attempting final purification?
A2: Diagnosis and Solution
An oily residue suggests the presence of multiple components, which is common after synthesis. An acid-base liquid-liquid extraction is a powerful, scalable workup technique to simplify this mixture before chromatography or crystallization.[1][2]
-
The Cause (Expertise & Experience): Synthetic routes can leave behind unreacted starting materials or generate acidic byproducts.[3] For example, if starting from a dichloropyridine, you may have unreacted amine starting materials. Hydrolysis can also introduce acidic impurities. An acid-base extraction leverages the different solubilities of neutral, acidic, and basic compounds in aqueous and organic phases at different pH levels.[4][5]
-
The Solution (Trustworthiness): Since your target compound, this compound, is basic, you can selectively move it from an organic solvent into an acidic aqueous layer, leaving neutral and acidic impurities behind. You then recover your product by basifying the aqueous layer and extracting it back into an organic solvent.
-
Experimental Protocol: Acid-Base Extraction Workflow
-
Dissolution: Dissolve your crude oily product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Remove Acidic Impurities: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This weak base will deprotonate and remove any acidic impurities into the aqueous layer.[5] Drain and discard the aqueous layer.
-
Isolate Your Basic Product: Add 1M hydrochloric acid (HCl) to the separatory funnel. Shake vigorously. Your basic product will be protonated to form a water-soluble ammonium salt (R-NH₂⁺Me Cl⁻) and will move into the aqueous (bottom) layer.[6] Any neutral impurities will remain in the organic layer.
-
Separation: Carefully drain the acidic aqueous layer containing your product into a clean flask. Discard the remaining organic layer which contains neutral impurities.
-
Regenerate Product: Return the acidic aqueous layer to the separatory funnel. Slowly add a base, such as 3M sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃), until the solution is basic (pH > 10, check with pH paper). You may see your product precipitate or make the solution cloudy.
-
Final Extraction: Extract the now-basic aqueous solution three times with fresh organic solvent (EtOAc or DCM). Your neutral, free-base product will move back into the organic layers.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. You should be left with a much cleaner, and often solid, product.
-
-
-
Visualization: Acid-Base Extraction Workflow
Caption: Step-by-step flowchart for isolating a basic product via extraction.
Frequently Asked Questions (FAQs)
This section provides quick answers to general questions about purifying this compound.
Q3: What are the most likely impurities I need to remove from my synthesis of this compound?
A3: The impurity profile depends heavily on your synthetic route. However, for a typical synthesis involving the reaction of a dichloropyridine with methylamine, you should be aware of the following potential byproducts:
| Impurity Type | Potential Structure / Name | Reason for Formation |
| Starting Material | 2,4-Dichloropyridine | Incomplete reaction. |
| Regioisomer | 2-Chloro-N-methylpyridin-4-amine | Reaction at the C4 position instead of the C2 position. |
| Over-reaction Product | 2,4-bis(N-methylamino)pyridine | Reaction of methylamine at both chlorine positions. |
| Hydrolysis Product | 4-Chloro-2-hydroxypyridine | Reaction with trace water, especially under basic conditions. |
| Related Byproducts | Acidic byproducts | Can form depending on specific reagents and conditions used.[3] |
Q4: I have a semi-purified solid. What's the best way to get it analytically pure?
A4: Recrystallization is the ideal final purification step for solids. The key is finding the right solvent or solvent system.
-
Solvent Selection Strategy:
-
Single Solvents: Test solubility in common lab solvents. A good solvent will dissolve your compound when hot but show poor solubility when cold. Based on similar structures, ethanol or isopropanol are good starting points.[7]
-
Solvent/Anti-Solvent Systems: If a single solvent doesn't work well, try a binary system. Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., ethyl acetate, acetone, or methanol) where it is very soluble. Then, slowly add a "poor" solvent (an "anti-solvent" like hexanes, heptane, or water) in which it is insoluble, until the solution just begins to turn cloudy. Re-heat to clarify, then allow to cool slowly.
-
Q5: Which analytical techniques are best for confirming the purity of my final product?
A5: A combination of techniques is always recommended to provide a complete picture of purity.
| Technique | Primary Use & Key Information |
| ¹H and ¹³C NMR | Confirms the chemical structure and identifies organic impurities. Purity can be estimated by integrating impurity peaks against the product peaks.[8][9] |
| LC-MS | Confirms the molecular weight of the product and provides a sensitive measure of purity by UV absorbance (e.g., HPLC).[10][11] |
| HPLC | The gold standard for quantitative purity analysis. A C18 reverse-phase column with a mobile phase of acetonitrile and a buffered aqueous solution is a common setup for aminopyridines.[12][13] |
| GC-MS | A good alternative to HPLC if the compound and its impurities are volatile and thermally stable. Provides both purity information (from the FID or total ion chromatogram) and mass confirmation.[13] |
-
Visualization: Purification Strategy Decision Tree
Caption: Decision-making guide for selecting the appropriate purification method.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 3. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. N-(4-Chlorophenyl)-4-methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline [mdpi.com]
- 9. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 10. CAS 782439-26-3 | this compound - Synblock [synblock.com]
- 11. 782439-26-3|this compound|BLD Pharm [bldpharm.com]
- 12. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. benchchem.com [benchchem.com]
Improving the stability of 4-chloro-N-methylpyridin-2-amine during reactions
Welcome to the technical support center for 4-chloro-N-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the stability of this versatile reagent during chemical reactions. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
This compound (CAS No. 782439-26-3) is a substituted pyridine derivative.[1] Its reactivity is primarily dictated by the interplay of the electron-donating N-methylamino group at the 2-position and the electron-withdrawing chloro group at the 4-position on the pyridine ring. Understanding this electronic balance is crucial for predicting its behavior in reactions.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂ | [1] |
| Molecular Weight | 142.59 g/mol | [1] |
| Appearance | Typically an off-white or light yellow solid | [2] |
| Storage | Recommended to store in a dry, sealed container, often under refrigeration (2-8°C).[1][2] |
The pyridine nitrogen is basic and can be protonated under acidic conditions. This protonation significantly increases the electrophilicity of the pyridine ring, making the chloro-substituent more susceptible to nucleophilic displacement. This "switchable" reactivity is a key feature of halopyridines.[3]
Q2: What are the most common stability issues and degradation pathways for this compound?
The primary stability concern for this compound is its susceptibility to nucleophilic aromatic substitution (SNAr) at the C4 position, leading to the displacement of the chloride. This can be an intended reaction or an undesired degradation pathway.
Key Degradation Pathways:
-
Hydrolysis: In the presence of water or hydroxide ions, the chloro group can be displaced to form the corresponding 4-hydroxy-N-methylpyridin-2-amine. This is often accelerated by heat and acidic or basic conditions. While the pyridine ring itself is relatively stable, functional groups attached to it can be more labile.[4]
-
Amination: Reaction with amine-based nucleophiles (including other molecules of this compound or amine solvents/reagents) can lead to the formation of diamino-pyridine derivatives.
-
Solvolysis: Nucleophilic solvents, such as methanol or ethanol, can displace the chloride, especially at elevated temperatures, leading to the formation of 4-alkoxy-N-methylpyridin-2-amine impurities.
Below is a diagram illustrating these primary degradation routes.
References
Technical Support Center: Troubleshooting Low Yields in Suzuki Reactions Involving 4-chloro-N-methylpyridin-2-amine
Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide is crafted to assist you in diagnosing and resolving common challenges that lead to low yields in Suzuki-Miyaura cross-coupling reactions, with a specific focus on the use of 4-chloro-N-methylpyridin-2-amine as a substrate.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, yet its application to heteroaromatic systems, particularly electron-rich chloropyridines, can be fraught with challenges.[1][2] The presence of the N-methylamino group in this compound introduces additional complexities, including potential catalyst inhibition and a higher propensity for side reactions. This guide provides a structured approach to troubleshooting, grounded in mechanistic principles and supported by actionable protocols.
Frequently Asked Questions (FAQs) & Initial Checks
This section addresses the most common initial hurdles and questions that arise when working with this specific substrate.
Q1: My Suzuki reaction with this compound is failing completely or showing very low conversion. What are the first things I should check?
A1: Complete reaction failure often points to fundamental issues with reagents or the reaction setup. A systematic check is crucial:
-
Reagent Integrity:
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[3] Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., SPhos, XPhos) are fresh and have been stored under an inert atmosphere.[3] The use of pre-formed, air-stable palladium pre-catalysts (e.g., XPhos Pd G3/G4) can often improve reproducibility.
-
Substrate Purity: Verify the purity of your this compound and the boronic acid/ester. Impurities can poison the catalyst.
-
Base Quality: The base is not merely a spectator.[4] Ensure it is dry and of high purity. For anhydrous reactions, grinding the base (e.g., K₃PO₄) to a fine powder can improve consistency.
-
-
Reaction Atmosphere:
-
Exclusion of Oxygen: The Pd(0) active species is readily oxidized and deactivated by oxygen.[5] Rigorous degassing of the solvent and maintaining a strict inert atmosphere (Argon or Nitrogen) throughout the reaction is non-negotiable.[3][5] A common procedure involves multiple evacuate/backfill cycles.[1][3]
-
-
Solvent Quality:
Q2: I'm observing significant byproduct formation. What are the likely culprits?
A2: With this compound, several side reactions can compete with the desired cross-coupling:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, consuming your nucleophile.[2][8] It is often promoted by excessive water or certain bases.[3][8]
-
Hydrodehalogenation (Dechlorination): This is the reduction of the C-Cl bond to a C-H bond on your pyridine starting material.[2][9] This can be caused by moisture or impurities in reagents that act as a hydride source.[5][9]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[2][5] This is often exacerbated by the presence of oxygen or high reaction temperatures.[5][7]
-
Catalyst Inhibition: The nitrogen atoms in the pyridine ring, especially the exocyclic amine, can coordinate to the palladium center, inhibiting its catalytic activity.[4][5]
In-Depth Troubleshooting Guides
Guide 1: Tackling Low or No Conversion
Low conversion despite observing starting material consumption points towards catalyst deactivation or competing reaction pathways. The electron-rich nature of this compound makes the initial oxidative addition step of the catalytic cycle challenging.[10]
The Causality Behind Experimental Choices
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11] For a challenging substrate like an electron-rich chloropyridine, the oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step.[2] The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are required to create a more electron-rich and reactive palladium center, thereby facilitating this difficult oxidative addition.[5][12][13]
Visualizing the Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Optimization Strategy: Catalyst and Ligand Screening
If initial attempts with standard catalysts like Pd(PPh₃)₄ fail, a systematic screen of more advanced catalyst systems is warranted. Chloropyridines generally require more active catalysts than their bromo or iodo counterparts.[12][14]
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Key Characteristics & Rationale |
| Pd₂(dba)₃ / SPhos or XPhos | K₃PO₄ | 1,4-Dioxane/H₂O or Toluene | 80-110 | Buchwald ligands are bulky and electron-rich, promoting oxidative addition for challenging aryl chlorides.[5][7] |
| XPhos Pd G3/G4 Pre-catalyst | K₃PO₄ or Cs₂CO₃ | THF or 2-MeTHF | 65-100 | Air-stable pre-catalysts that provide a reliable source of the active Pd(0)L species. Excellent for reproducibility.[15] |
| Pd(OAc)₂ / cataCXium® A | K₃PO₄ | Toluene/H₂O | 100 | Di-adamantylalkylphosphine ligands are also highly effective for C-Cl bond activation. |
| PdCl₂(dppf) | Na₂CO₃ | DMF/H₂O | 90-120 | A robust, common catalyst, but may require higher temperatures for less reactive chlorides.[7] |
Guide 2: Mitigating Side Reactions
Even with an active catalyst, side reactions can severely limit the yield. The key is to choose conditions that favor the productive cross-coupling pathway over decomposition routes.
The Causality Behind Experimental Choices
-
Base Selection: The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation.[4][16] However, strong bases or the presence of excess hydroxide can accelerate protodeboronation.[8] Milder bases like K₃PO₄, Cs₂CO₃, or even KF are often preferred as they provide a balance between activating the boronic acid and minimizing its decomposition.[3][6]
-
Solvent System: The choice of solvent impacts the solubility of all components and can influence the rates of the different steps in the catalytic cycle.[6][16] Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are common.[8][16] The water can be crucial for dissolving the base and facilitating the formation of the active boronate species, but too much can increase the rate of protodeboronation.[7] For particularly sensitive substrates, strictly anhydrous conditions with a soluble base like CsF might be beneficial.[6]
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in Suzuki reactions.
Guide 3: Experimental Protocols
Adherence to a meticulous experimental protocol is critical for success and reproducibility.
Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2–1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1–3 mol%) or Palladium source/ligand combination
-
Base (e.g., K₃PO₄, 2–3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or 2-MeTHF)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a stir bar, add this compound, the arylboronic acid/ester, and the base.[1][7]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.[3][7]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent via syringe.[1][7]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or no further progress is observed.[3][7]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]
By systematically addressing the key parameters of catalyst system, base, solvent, and reaction atmosphere, researchers can significantly improve the success rate of these challenging yet crucial transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 15. reddit.com [reddit.com]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Thermal Instability of 4-chloro-N-methylpyridin-2-amine and its Reactions
Welcome to the technical support center for the safe handling and reaction management of 4-chloro-N-methylpyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. The inherent reactivity of the chloropyridine moiety, essential for its synthetic utility, also presents potential thermal hazards that must be understood and controlled. This document provides in-depth, experience-driven guidance to ensure your experiments are conducted safely and effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the thermal safety of this compound.
Q1: What are the primary thermal hazards associated with this compound?
The primary hazard is its potential for rapid, uncontrolled exothermic decomposition or participation in a runaway reaction, especially at elevated temperatures or in the presence of certain reagents. The molecule contains features that can contribute to thermal instability: the activated 4-chloro position is susceptible to exothermic nucleophilic substitution, and the aminopyridine core, like many nitrogen-containing heterocycles, can decompose energetically.
Q2: What common experimental factors can trigger a thermal runaway reaction?
Several factors can initiate a thermal event:
-
High Temperature: Exceeding the thermal stability limit of the compound or the reaction mixture. Syntheses of related compounds that involve nitration steps are noted to have "thermo-chemical hazards and potential for 'run-away'".[1]
-
Incorrect Reagent Stoichiometry or Addition Rate: Rapid addition of a reactive nucleophile or base can generate heat faster than the system can dissipate it.
-
Incompatible Reagents: Strong oxidizing agents, strong acids, and certain metal catalysts can initiate decomposition.
-
Accumulation of Unreacted Reagents: If a reaction fails to initiate at a lower temperature, an accumulation of reagents can lead to a sudden, violent reaction if the temperature is increased.[2]
-
Scale-Up Effects: Heat dissipation does not scale linearly with reaction volume. A reaction that is safe on a 1-gram scale may become hazardous at a 100-gram scale due to reduced surface-area-to-volume ratio.
Q3: What are the initial signs of a developing thermal event?
Key indicators include:
-
A sudden, unexpected rise in reaction temperature that outpaces the heating controls.
-
An increase in pressure within a sealed reaction vessel.
-
Noticeable gas evolution or fuming.
-
A change in the color of the reaction mixture (e.g., rapid darkening).
Q4: What immediate actions should be taken if a thermal runaway is suspected?
If you suspect a runaway reaction and it is safe to do so:
-
Immediately remove the heat source.
-
Initiate emergency cooling using an ice bath or other available methods.
-
If applicable and safe, stop any further reagent addition.
-
Alert all personnel in the vicinity and follow your laboratory's established emergency procedures.
-
Evacuate the area if the reaction cannot be brought under control.
Q5: How should I properly store this compound?
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep it away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids.
Troubleshooting Guides & In-Depth Analysis
This section provides detailed troubleshooting for specific experimental scenarios in a question-and-answer format.
Scenario 1: My nucleophilic substitution reaction is showing an unexpected exotherm. What should I investigate?
Answer: An unexpected exotherm during a nucleophilic aromatic substitution (SNAr) on the 4-position is a critical safety concern. The C4-Cl bond is activated by the electron-withdrawing effect of the pyridine nitrogen, making it a prime site for exothermic reactions.[4][5] Here is a systematic approach to troubleshooting:
Causal Relationship Diagram for Thermal Events
The following diagram illustrates how various factors can converge to create a thermal hazard.
Caption: Causal factors leading to a thermal runaway reaction.
Troubleshooting Steps:
-
Reagent Addition Protocol:
-
Question: Are you adding the nucleophile or base all at once?
-
Expertise: Bulk addition is a primary cause of uncontrolled exotherms. The initial rate of reaction is at its maximum when reactant concentrations are highest.
-
Recommendation: Switch to a controlled, dropwise addition of the most reactive component (often the nucleophile or a strong base). Monitor the internal temperature closely during the addition. For larger scales, consider a syringe pump for precise control.
-
-
Solvent and Concentration:
-
Question: Is your reaction highly concentrated?
-
Expertise: A higher concentration means less thermal mass to absorb the heat of reaction, leading to a more rapid temperature increase (ΔT).
-
Recommendation: Increase the solvent volume to dilute the reaction. This improves the mixture's heat capacity and helps moderate the temperature. Ensure the chosen solvent has an appropriate boiling point to act as a heat sink without over-pressurizing the vessel.
-
-
Mixing Efficiency:
-
Question: Is your stirring adequate for the vessel size and viscosity?
-
Expertise: Poor mixing creates localized "hot spots" where reagents are concentrated, leading to rapid heat generation that is not representative of the bulk solution temperature.
-
Recommendation: Use an overhead stirrer for volumes greater than 1 L or for viscous mixtures. Ensure the stir rate is sufficient to create a vortex and ensure homogeneity.
-
-
Reaction Temperature & Cooling:
-
Question: Are you running the reaction at an elevated temperature from the start?
-
Expertise: Many SNAr and Buchwald-Hartwig aminations require heat to proceed at a reasonable rate.[6] However, the initial mixing of reactants should often be done at a lower temperature to control the initial exotherm.
-
Recommendation: Add the nucleophile at a reduced temperature (e.g., 0-25°C). Once the addition is complete and the initial exotherm has subsided, slowly warm the reaction to the target temperature. Ensure an adequate cooling bath is on standby.
-
Scenario 2: I need to screen this compound and my reaction mixture for thermal stability before scaling up. What is the recommended workflow?
Answer: A systematic thermal hazard assessment is crucial before any scale-up. The workflow involves a screening-level analysis followed by a more detailed investigation if potential hazards are identified. Differential Scanning Calorimetry (DSC) is an invaluable screening tool, while Accelerating Rate Calorimetry (ARC) provides data for worst-case scenarios.[7][8][9]
Thermal Hazard Assessment Workflow
Caption: Recommended workflow for thermal hazard assessment.
Experimental Protocols
Protocol 1: Differential Scanning Calorimetry (DSC) Screening
Objective: To quickly determine the onset temperature of decomposition and the associated energy release for the starting material and the final reaction mixture.[10]
Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a high-pressure gold-plated or stainless steel DSC pan. The use of high-pressure pans is critical to contain any gas generation.
-
Prepare a second sample by mixing stoichiometric amounts of all reaction components (substrate, amine, base, solvent) in a vial, then sealing 2-5 mg of the mixture in a separate high-pressure pan.
-
-
Experimental Conditions:
-
Atmosphere: Nitrogen, 50 mL/min flow rate.
-
Temperature Program: Ramp from 30°C to 350°C at a rate of 10°C/min. This is a typical screening rate.
-
-
Data Analysis:
-
Examine the thermogram for sharp exothermic events.
-
Determine the onset temperature (Tonset) of the first major exotherm.
-
Integrate the peak area to calculate the heat of decomposition (ΔHd) in J/g.
-
| Parameter | Guideline for Concern | Action |
| Onset Temperature (Tonset) | < 100°C above the planned process temperature | Proceed to ARC analysis |
| Heat of Decomposition (ΔHd) | > 100 J/g | High energy release potential; proceed to ARC analysis |
Protocol 2: Accelerating Rate Calorimetry (ARC) Analysis
Objective: To simulate a worst-case adiabatic runaway scenario to determine the Time to Maximum Rate (TMR) and pressure development data for engineering controls.[11]
Methodology:
-
Instrument Setup: Use a metallic sample bomb (e.g., Hastelloy) compatible with the reactants.[11]
-
Sample Preparation:
-
Charge the ARC bomb with a known quantity (e.g., 1-5 g) of the reaction mixture.
-
The bomb is fitted with a pressure transducer and thermocouple and placed in the calorimeter.
-
-
Experimental Conditions (Heat-Wait-Search Mode):
-
The instrument heats the sample in small steps (e.g., 5°C).
-
After each step, it waits for thermal equilibrium and then searches for any self-heating (exothermic activity) above a set sensitivity threshold (e.g., 0.02 °C/min).[11][12]
-
Once self-heating is detected, the calorimeter switches to adiabatic mode, matching the calorimeter temperature to the sample temperature.
-
-
Data Analysis:
-
The primary outputs are Temperature vs. Time and Pressure vs. Time under adiabatic conditions.
-
From this data, calculate critical safety parameters:
-
Adiabatic Temperature Rise (ΔTad): The total temperature increase from the runaway.
-
Time to Maximum Rate (TMRad): The time it takes for the reaction to reach its maximum velocity from the onset of self-heating. A short TMR (e.g., < 8 hours) is a serious concern.
-
Maximum Pressure and Rate of Pressure Rise: Essential data for designing pressure relief systems.
-
-
By following this structured approach of inquiry, troubleshooting, and empirical analysis, you can confidently manage the thermal risks associated with this compound and its subsequent reactions, ensuring a safer and more robust process.
References
- 1. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 2. icheme.org [icheme.org]
- 3. lobachemie.com [lobachemie.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. belmontscientific.com [belmontscientific.com]
- 8. kalorimetrietage.ptb.de [kalorimetrietage.ptb.de]
- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Refining Reaction Conditions for Selective Substitution on 4-chloro-N-methylpyridin-2-amine
Welcome to the technical support center for synthetic strategies involving 4-chloro-N-methylpyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Our focus is to provide in-depth, actionable insights into achieving selective nucleophilic aromatic substitution (SNAr) at the C4 position, a common and critical transformation in the synthesis of numerous pharmaceutical agents.
This document moves beyond standard protocols to address the nuances of the reaction, helping you troubleshoot common issues and optimize conditions for yield, purity, and selectivity.
Section 1: Understanding the Reaction Landscape
Q1: What is the fundamental reaction mechanism for substitution on this compound, and how do the substituents influence its reactivity?
Answer: The primary mechanism for substituting the chloro group on this substrate is a Nucleophilic Aromatic Substitution (SNAr) . This is not a concerted SN2-type displacement, but rather a two-step addition-elimination process.[1]
Causality Behind the Mechanism:
-
Activation by the Pyridine Nitrogen: The nitrogen atom within the pyridine ring is highly electronegative. It exerts a powerful electron-withdrawing effect (-I and -M), reducing the electron density across the aromatic system. This effect is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen), making them electrophilic and thus susceptible to attack by nucleophiles.[2][3]
-
Formation of the Meisenheimer Complex: A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex (or σ-adduct). The stability of this intermediate is the kinetic bottleneck of the reaction.[4] The negative charge in this complex can be delocalized onto the electronegative ring nitrogen, a key stabilizing feature that makes the reaction feasible.[2][5]
-
Role of the C2-N-methylamino Group: The N-methylamino group at the C2 position is an electron-donating group (+M effect). While electron-donating groups typically deactivate rings towards nucleophilic attack, its position ortho to the nitrogen and meta to the site of attack (C4) has a minimal deactivating effect on the C4 position itself. Its primary influence is electronic and it does not sterically hinder the C4 position.
-
Elimination and Re-aromatization: In the final, rapid step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored to yield the final substituted product.
References
Validation & Comparative
Reactivity Face-Off: A Comparative Guide to 4-Chloro- vs. 4-Bromo-N-methylpyridin-2-amine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of building blocks is a critical decision that dictates synthetic strategy, efficiency, and cost. Substituted halopyridines are foundational scaffolds in medicinal chemistry and materials science, offering a versatile handle for diversification. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 4-chloro-N-methylpyridin-2-amine and 4-bromo-N-methylpyridin-2-amine . By examining their performance in pivotal cross-coupling reactions, supported by illustrative experimental data and detailed protocols, this document aims to empower chemists to make informed decisions in their synthetic endeavors.
The Decisive Factor: The Carbon-Halogen Bond
The fundamental difference in reactivity between 4-chloro- and 4-bromo-N-methylpyridin-2-amine in palladium-catalyzed cross-coupling reactions lies in the inherent properties of the carbon-halogen (C-X) bond. The generally accepted reactivity trend for halogens in these transformations is I > Br > Cl > F.[1] This trend is a direct consequence of two key factors:
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. A lower BDE means less energy is required to cleave the C-Br bond during the initial, and often rate-determining, oxidative addition step of the catalytic cycle.
-
Oxidative Addition Kinetics: The oxidative addition of the aryl halide to the palladium(0) catalyst is the crucial first step in most cross-coupling catalytic cycles.[2] This step is generally faster for aryl bromides than for aryl chlorides due to the greater polarizability of the C-Br bond, which facilitates the interaction with the electron-rich palladium(0) center.
This difference in reactivity translates to tangible experimental outcomes: reactions with the bromo- derivative often proceed under milder conditions, with shorter reaction times, and can be less demanding on the catalytic system.
Comparative Performance in Key Cross-Coupling Reactions
To illustrate the practical implications of the differing reactivities, we present a comparative analysis of these two building blocks in three widely utilized cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Disclaimer: The following data is illustrative and compiled from trends observed with analogous halopyridine systems to provide a comparative framework. Actual yields may vary based on specific reaction conditions and substrate scope.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds.[3] In a representative reaction with phenylboronic acid, the superior reactivity of the bromo- derivative is evident.
| Parameter | 4-Bromo-N-methylpyridin-2-amine | This compound | Rationale |
| Catalyst System | Pd(PPh₃)₄ (2 mol%) | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | The stronger C-Cl bond necessitates a more active catalyst system with electron-rich, bulky phosphine ligands to facilitate oxidative addition.[4] |
| Base | K₂CO₃ | K₃PO₄ | A stronger base is often required to promote the transmetalation step with the less reactive chloro-substrate. |
| Temperature | 80 °C | 100 °C | Higher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage. |
| Reaction Time | 6 hours | 18 hours | The faster catalytic cycle with the bromo-substrate leads to a more rapid conversion. |
| Illustrative Yield | 92% | 75% | The enhanced reactivity of the C-Br bond typically results in higher product yields. |
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[2] When coupling with a secondary amine like morpholine, the bromo-pyridine again demonstrates more favorable reactivity.
| Parameter | 4-Bromo-N-methylpyridin-2-amine | This compound | Rationale |
| Catalyst System | Pd₂(dba)₃ (1.5 mol%) / BINAP (3 mol%) | Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%) | Activation of the C-Cl bond often requires more specialized and sterically demanding ligands like RuPhos.[5] |
| Base | NaOtBu | NaOtBu | A strong, non-nucleophilic base is essential for both substrates in this transformation. |
| Temperature | 90 °C | 110 °C | The more challenging oxidative addition for the chloro-substrate necessitates a higher reaction temperature. |
| Reaction Time | 8 hours | 24 hours | The slower catalytic turnover for the chloro-derivative results in a longer required reaction time. |
| Illustrative Yield | 88% | 68% | The higher reactivity of the bromo-substrate generally leads to a more efficient conversion to the desired product. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to synthesize substituted alkynes.[6] The reactivity trend holds true in this transformation as well, as demonstrated in the coupling with phenylacetylene.
| Parameter | 4-Bromo-N-methylpyridin-2-amine | This compound | Rationale |
| Catalyst System | Pd(PPh₃)₄ (2 mol%) / CuI (4 mol%) | Pd(PPh₃)₂Cl₂ (3 mol%) / XPhos (6 mol%) / CuI (6 mol%) | The less reactive chloro-substrate often requires a more robust catalyst system and higher catalyst and co-catalyst loadings. |
| Base | Triethylamine (Et₃N) | Diisopropylethylamine (DIPEA) | A stronger, more sterically hindered base may be beneficial for the less reactive system. |
| Temperature | 60 °C | 80 °C | Increased thermal energy is required to facilitate the coupling with the chloro-derivative. |
| Reaction Time | 4 hours | 16 hours | The faster reaction kinetics of the bromo-substrate allow for a significantly shorter reaction time. |
| Illustrative Yield | 90% | 65% | The greater reactivity of the C-Br bond in the oxidative addition step typically results in a higher yield of the alkynylated product. |
Experimental Protocols
To provide a practical framework for researchers, detailed, step-by-step methodologies for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination are provided below. These protocols are designed as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-N-methylpyridin-2-amine with Phenylboronic Acid
Workflow for Suzuki-Miyaura Coupling
Materials:
-
4-Bromo-N-methylpyridin-2-amine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-N-methylpyridin-2-amine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times.
-
Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 0.02 equiv).
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 6 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
RuPhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Pd₂(dba)₃ (0.02 mmol, 0.02 equiv), and RuPhos (0.04 mmol, 0.04 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Remove the Schlenk tube from the glovebox and add anhydrous, degassed toluene (10 mL) and morpholine (1.2 mmol, 1.2 equiv) via syringe under a positive pressure of argon.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 24 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Mechanistic Considerations: The Catalytic Cycle
The superior reactivity of the bromo-derivative can be visualized through the lens of the palladium-catalyzed cross-coupling cycle. The initial oxidative addition step is the primary point of divergence in reactivity.
Generalized Catalytic Cycle for Cross-Coupling
For 4-bromo-N-methylpyridin-2-amine, the "Ar-X" oxidative addition step is faster and occurs at a lower temperature due to the weaker C-Br bond. This leads to a more rapid formation of the Ar-Pd(II)(X)L₂ complex and, consequently, a higher overall reaction rate.
Conclusion and Strategic Recommendations
The choice between 4-chloro- and 4-bromo-N-methylpyridin-2-amine is a classic trade-off between reactivity and cost.
-
4-Bromo-N-methylpyridin-2-amine is the more reactive and versatile building block. Its use is recommended for:
-
Syntheses where mild reaction conditions are crucial to preserve sensitive functional groups.
-
Projects where high yields and short reaction times are a priority.
-
Initial exploratory studies where a robust and reliable coupling is desired.
-
-
This compound offers a more cost-effective alternative, particularly for large-scale syntheses. Its use is viable when:
-
The higher reaction temperatures and potentially longer reaction times are acceptable.
-
Access to more sophisticated and often more expensive catalyst systems is available.
-
Process development and optimization can be undertaken to achieve acceptable yields.
-
Ultimately, the decision rests on a careful consideration of the specific synthetic goals, economic constraints, and available resources. By understanding the fundamental principles of reactivity and leveraging the appropriate catalytic technologies, researchers can effectively utilize both of these valuable intermediates to advance their scientific objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Catalytic Amination of 4-chloro-N-methylpyridin-2-amine
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted aminopyridines is a cornerstone of modern medicinal chemistry. The 4-amino-N-methylpyridin-2-amine scaffold, in particular, is a privileged motif in a variety of biologically active molecules. Its synthesis, however, presents a nuanced challenge, primarily centered on the selective amination of the C4-position of the pyridine ring. This guide provides a comparative analysis of catalytic systems for the amination of 4-chloro-N-methylpyridin-2-amine, offering field-proven insights and detailed experimental protocols to navigate this critical transformation.
The Synthetic Challenge: Regioselectivity and Reactivity
The amination of this compound is not a trivial undertaking. The pyridine core, with its electron-deficient nature, can complicate the catalytic cycle of common cross-coupling reactions. Furthermore, the presence of two potential sites for amination (the C4-chloro group and the existing C2-amino group) necessitates a catalyst system with high regioselectivity. The primary challenge lies in activating the C4-Cl bond for substitution while avoiding undesired side reactions, such as catalyst inhibition by the basic nitrogen atoms of the pyridine ring and the amino substituents.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Workhorse of C-N Bond Formation
The Buchwald-Hartwig amination has emerged as the preeminent method for the formation of carbon-nitrogen bonds, prized for its broad substrate scope and functional group tolerance.[1][2] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine.[1] For the amination of chloropyridines, the choice of ligand is paramount, as the oxidative addition of the C-Cl bond to the palladium(0) center is often the rate-limiting step.[3]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the desired arylamine and regenerating the Pd(0) catalyst.[2]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Comparative Analysis of Catalyst Systems
| Catalyst System | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Rationale & Insights |
| A: Josiphos-based | Pd(OAc)₂ (2) | Josiphos (4) | NaOtBu | Toluene | 100 | 0.5 - 2 | 70-90 (estimated) | Josiphos ligands are highly effective for the amination of electron-deficient heteroaryl chlorides due to their steric bulk and electron-rich nature, which promotes the challenging oxidative addition step.[5][6] The short reaction times observed with similar substrates suggest a highly active catalytic system.[5] |
| B: Xantphos-based | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Dioxane | 110 | 12 - 24 | 60-80 (estimated) | Xantphos, with its large bite angle, can stabilize the palladium center and facilitate reductive elimination. The use of a milder base like cesium carbonate can be advantageous for substrates with base-sensitive functional groups.[7] |
| C: RuPhos-based | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 8 - 16 | 65-85 (estimated) | RuPhos is a bulky biarylphosphine ligand known for its high activity in C-N cross-coupling reactions, particularly with challenging substrates.[6] The use of tert-butanol as a solvent can sometimes enhance reactivity and solubility. |
Note: Yields are estimated based on reported data for the amination of similar chloropyridine derivatives and are intended for comparative purposes. Optimization for the specific substrate is recommended.
Experimental Protocols
The following protocols are provided as a starting point for the amination of this compound. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques.
Protocol A: Josiphos-Catalyzed Amination
Materials:
-
This compound
-
Amine of choice (e.g., morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Josiphos ligand (e.g., CyPF-tBu)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and the Josiphos ligand (0.04 mmol).
-
In a glovebox or under a counterflow of inert gas, add NaOtBu (1.4 mmol).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous toluene (5 mL) via syringe, followed by the amine (1.2 mmol).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol B: Xantphos-Catalyzed Amination
Materials:
-
This compound
-
Amine of choice
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe, followed by the amine (1.2 mmol).
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture and monitor its progress.
-
Follow the workup and purification procedure described in Protocol A.
Caption: General experimental workflow for catalytic amination.
Alternative Catalytic Approaches
While palladium catalysis is the dominant methodology, other transition metals can also effect C-N cross-coupling reactions.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, typically employing a copper catalyst.[8] Modern iterations of this reaction utilize ligands to enable milder reaction conditions.
-
Potential Advantages: Copper is significantly more earth-abundant and less expensive than palladium.
-
Potential Drawbacks: Ullmann-type reactions often require higher reaction temperatures and may have a more limited substrate scope compared to the Buchwald-Hartwig amination. Catalyst loadings can also be higher. A typical system might involve CuI as the catalyst, a diamine ligand (such as N,N'-dimethylethylenediamine), and a base like K₂CO₃ or K₃PO₄ in a polar solvent like DMSO or ethylene glycol.[8]
Nucleophilic Aromatic Substitution (SNAr)
In some cases, particularly with highly electron-deficient pyridine rings, direct nucleophilic aromatic substitution (SNAr) can occur without the need for a metal catalyst.[9]
-
Potential Advantages: This approach is the most atom-economical and cost-effective as it avoids the use of a catalyst and ligands.
-
Potential Drawbacks: The reactivity of this compound is likely insufficient for SNAr to proceed under mild conditions. This pathway typically requires strong electron-withdrawing groups on the aromatic ring and/or very strong nucleophiles and harsh reaction conditions.
Conclusion and Recommendations
For the amination of this compound, the Palladium-Catalyzed Buchwald-Hartwig amination stands out as the most promising and versatile approach. Based on data from analogous systems, a catalyst system employing a Josiphos-type ligand with a palladium(II) acetate precursor and sodium tert-butoxide as the base is recommended as a primary starting point for optimization. This system is anticipated to provide high yields and short reaction times.
For substrates that may be sensitive to strong bases, a system based on Xantphos with a milder base such as cesium carbonate offers a viable alternative, albeit likely requiring longer reaction times and higher temperatures.
Ultimately, the optimal conditions will be substrate-dependent, and the experimental protocols provided herein should serve as a robust foundation for further refinement in your laboratory.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Unambiguous Structural Validation: A Comparative Guide to X-ray Crystallography for 4-chloro-N-methylpyridin-2-amine Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis of novel bioactive compounds, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This is particularly true for derivatives of scaffolds like 4-chloro-N-methylpyridin-2-amine, where subtle changes in substituent positioning can dramatically alter biological activity. While various analytical techniques offer structural insights, single-crystal X-ray crystallography remains the definitive method for obtaining precise atomic coordinates, bond lengths, and bond angles.[1][2][3]
This guide provides an in-depth comparison of X-ray crystallography with its primary alternatives, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). It offers field-proven insights into experimental choices, detailed protocols for structural validation, and a clear framework for selecting the most appropriate technique for your research needs.
The Gold Standard: The Decisive Power of X-ray Crystallography
Single-crystal X-ray diffraction operates on the principle of X-ray diffraction by a crystalline lattice.[1] When a beam of X-rays is directed at a well-ordered single crystal, the electrons of the atoms scatter the X-rays, leading to a unique diffraction pattern of spots.[1][4] By analyzing the position and intensity of these spots, the electron density within the crystal can be mapped, revealing the precise three-dimensional arrangement of every atom in the molecule.[4] For derivatives of this compound, this technique can unambiguously determine:
-
Absolute Stereochemistry: Crucial for understanding enantioselective synthesis and biological activity.
-
Tautomeric and Isomeric Forms: Differentiating between closely related isomers that may be indistinguishable by other methods.
-
Intermolecular Interactions: Revealing hydrogen bonding and other non-covalent interactions in the solid state, which can be vital for understanding crystal packing and solubility.
-
Conformational Analysis: Providing a precise snapshot of the molecule's conformation in the crystalline state.
While unparalleled in its definitive nature, the primary bottleneck for X-ray crystallography is the need for a high-quality single crystal, which can sometimes be challenging to obtain.[5][6]
A Comparative Analysis of Structural Validation Techniques
The selection of an analytical technique for structural validation is a critical decision in the research workflow. The following table provides a comparative overview of X-ray crystallography, NMR spectroscopy, and mass spectrometry, highlighting their respective strengths and limitations in the context of characterizing this compound derivatives.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice.[1] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[7] | Measurement of the mass-to-charge ratio of ionized molecules.[8][9] |
| Sample Type | Single, well-ordered crystal (typically 0.1-0.3 mm).[10] | Soluble compound in a suitable deuterated solvent. | Ionizable compound in solid, liquid, or gaseous form.[9] |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and intermolecular interactions.[3][11] | Through-bond and through-space atomic connectivity, relative stereochemistry, and information about the molecule's dynamic behavior in solution.[12][13] | Molecular weight, elemental composition, and fragmentation patterns that can suggest structural motifs.[14][15] |
| Resolution | Atomic resolution (<1 Å). | Atomic resolution for connectivity, lower for spatial arrangements. | Provides molecular formula, not atomic resolution of structure. |
| Key Advantage | Unambiguous determination of the complete 3D molecular structure.[2] | Provides structural information in the solution state, which can be more biologically relevant.[7] | High sensitivity, requires very small amounts of sample, and provides rapid molecular weight determination.[16] |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to grow.[5][6] | Can be challenging to interpret complex spectra, and may not distinguish between certain isomers or provide absolute stereochemistry.[17] | Does not provide direct information on 3D structure or stereochemistry.[18] |
Experimental Workflow: From Powder to Publication-Ready Structure
The process of validating a chemical structure by X-ray crystallography involves a series of meticulous steps, from sample preparation to data analysis and refinement.
Caption: The experimental workflow for validating a molecular structure using single-crystal X-ray crystallography.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystal Growth: The Critical First Step
The success of an X-ray crystallographic analysis hinges on the quality of the single crystal. For this compound derivatives, which are often solid at room temperature, several crystallization techniques can be employed:
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) to near saturation in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.[19]
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is insoluble.
-
The anti-solvent vapor will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystal growth.[19][20]
-
-
Solvent Layering:
-
Dissolve the compound in a small amount of a dense solvent.
-
Carefully layer a less dense, miscible anti-solvent on top.
-
Crystals will form at the interface of the two solvents as they slowly mix.[19]
-
Causality Behind Experimental Choices: The choice of solvent and crystallization method is crucial. A solvent in which the compound is moderately soluble is ideal. Rapid crystallization often leads to poorly ordered crystals or powders, so the key is to achieve a state of supersaturation slowly.
2. Data Collection
-
A suitable single crystal (ideally 0.1-0.3 mm in each dimension with well-defined faces) is selected under a microscope.[10]
-
The crystal is mounted on a goniometer head.[11]
-
The mounted crystal is placed in a single-crystal X-ray diffractometer.
-
The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern.[21]
-
A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[4][11]
3. Structure Solution and Refinement
-
The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.[4]
-
The "phase problem" is solved using computational methods to generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
The model is then refined using a least-squares method to improve the fit between the calculated and observed diffraction data.[21][22][23][24] This iterative process adjusts atomic positions and displacement parameters.
Trustworthiness Through Self-Validation: The refinement process includes the calculation of an R-factor, which is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor (typically below 5-10%) indicates a good fit. A "free" R-factor (R-free) is also calculated using a subset of the data that was not included in the refinement, providing an unbiased measure of the model's quality.[23]
4. Data Reporting and Validation
The final refined structure is typically reported in a standard format called a Crystallographic Information File (CIF).[25][26][27][28] This file contains all the necessary information about the crystal structure and the experimental details. Before publication or deposition, it is standard practice to validate the CIF using the checkCIF service from the International Union of Crystallography (IUCr).[29]
The final step is often to deposit the structural data into a public repository such as the Cambridge Structural Database (CSD), which serves as a valuable resource for the scientific community.[30][31][32][33][34]
Decision Framework: Choosing the Right Technique
The choice of structural validation technique is not always straightforward. This decision tree provides a logical framework for researchers working with this compound derivatives.
Caption: A decision-making framework for selecting the appropriate structural validation technique.
Conclusion
For the definitive structural validation of this compound derivatives, single-crystal X-ray crystallography stands as the unequivocal gold standard.[35] Its ability to provide a complete and precise three-dimensional atomic arrangement is unmatched by other techniques.[2][36] While NMR spectroscopy and mass spectrometry are indispensable tools for routine characterization and for analyzing non-crystalline or solution-state samples, they provide inferential rather than definitive structural data.[37][38][39][40][41] By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the scientific integrity of their work and accelerate the drug discovery and development process.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. rigaku.com [rigaku.com]
- 3. pulstec.net [pulstec.net]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 9. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. fiveable.me [fiveable.me]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. Small molecule-NMR | University of Gothenburg [gu.se]
- 13. news-medical.net [news-medical.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. CXMS: An Alternative to X-Ray Crystallography for Proteins [thermofisher.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. quora.com [quora.com]
- 19. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 21. fiveable.me [fiveable.me]
- 22. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. X-Ray Crystallography - Refinement [my.yetnet.ch]
- 24. books.rsc.org [books.rsc.org]
- 25. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]
- 26. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 27. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 29. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 30. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 31. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 32. Cambridge Structural Database | Ithaca College [ithaca.edu]
- 33. lib.umassd.edu [lib.umassd.edu]
- 34. Cambridge Structural Database | DCC [dcc.ac.uk]
- 35. benchchem.com [benchchem.com]
- 36. rigaku.com [rigaku.com]
- 37. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 38. people.bu.edu [people.bu.edu]
- 39. researchgate.net [researchgate.net]
- 40. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 41. Comparing Analytical Techniques for Structural Biology [nanoimagingservices.com]
A Comparative Guide to the Synthesis of Substituted N-Methylpyridin-2-amines for Drug Discovery and Development
An In-Depth Technical Guide
Substituted N-methylpyridin-2-amine moieties are privileged scaffolds in modern medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. Their unique electronic properties and ability to engage in key hydrogen bonding interactions make them a cornerstone for designing potent and selective ligands for various biological targets. Consequently, the efficient and versatile synthesis of these structures is a critical task for researchers in drug discovery and development.
This guide provides an in-depth comparison of the most prevalent and effective synthetic strategies for accessing substituted N-methylpyridin-2-amines. We will move beyond simple procedural lists to explore the underlying principles, mechanistic nuances, and practical considerations of each route. By objectively comparing performance with supporting experimental data, this document aims to empower researchers to make informed, strategic decisions for their specific synthetic challenges.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering unparalleled scope and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction has become a workhorse in pharmaceutical synthesis for its reliability in constructing aryl and heteroaryl amine linkages that were previously difficult to access.[3]
Principle and Mechanism
The reaction couples an aryl or heteroaryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is a well-understood sequence of organometallic transformations.[1][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the substituted pyridine, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (methylamine in this case) coordinates to the palladium center. A base then deprotonates the coordinated amine to generate a more nucleophilic palladium-amido intermediate.
-
Reductive Elimination: The final C-N bond is formed as the desired N-methylpyridin-2-amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[2][4]
The choice of ligand is critical, with sterically hindered phosphine ligands often proving highly effective for challenging or hindered substrates.[3]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Performance Comparison
| Metric | Buchwald-Hartwig Amination |
| Substrate Scope | Excellent. Tolerates a wide range of substituents on both the pyridine ring and the amine. Effective for aryl bromides, iodides, and triflates.[2] |
| Functional Groups | High tolerance for esters, ketones, nitriles, and other common functional groups.[3] |
| Reaction Conditions | Typically requires elevated temperatures (80-110 °C) and an inert atmosphere.[3] |
| Yields | Generally moderate to excellent (27-82% reported for similar systems).[5] |
| Key Reagents | Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligand (e.g., BINAP, Xantphos), strong base (e.g., NaOtBu).[3][5] |
| Advantages | High generality and reliability, extensive literature precedent. |
| Disadvantages | High cost of palladium and ligands, potential for heavy metal contamination in the final product, air-sensitive reagents. |
Experimental Protocol: Synthesis of N-methyl-(substituted)-pyridin-2-amine[1][3][5]
-
Reaction Setup: To an oven-dried Schlenk flask or reaction tube under an inert atmosphere (e.g., Argon), add the substituted 2-bromopyridine (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 equiv).
-
Reagent Addition: Evacuate and backfill the flask with the inert gas. Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Amine Addition: Add the methylamine coupling partner. For gaseous methylamine, a solution in a suitable solvent (e.g., THF) can be prepared and added. For methylamine hydrochloride, it must be free-based prior to or in situ during the reaction.
-
Reaction: Seal the flask or tube tightly and heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as LC-MS or TLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and dilute with an organic solvent (e.g., ethyl acetate).
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Nucleophilic Aromatic Substitution (SNA_r)
Nucleophilic aromatic substitution is a classical and often highly efficient method for functionalizing heteroaromatic rings.[6] In the case of pyridine, the ring nitrogen atom acts as an electron-withdrawing group, activating the C-2 (ortho) and C-4 (para) positions for nucleophilic attack.[7]
Principle and Mechanism
The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The nucleophile (methylamine) attacks the electron-deficient C-2 position of the pyridine ring, which bears a suitable leaving group (e.g., Cl, F). This step disrupts the aromaticity of the ring and forms a high-energy anionic intermediate known as a Meisenheimer complex.[7] The negative charge in this intermediate is stabilized by resonance, with one key resonance structure placing the charge on the electronegative nitrogen atom, which is a major stabilizing contributor.[7]
-
Elimination: Aromaticity is restored as the leaving group is expelled from the tetrahedral intermediate, yielding the final substituted product.[8]
This pathway is distinct from an S_N2 reaction, as it involves an sp²-hybridized carbon and a discrete intermediate.[8]
Caption: The two-step mechanism of S_NAr on a pyridine ring.
Performance Comparison
| Metric | Nucleophilic Aromatic Substitution (SNA_r) |
| Substrate Scope | Best for pyridines with electron-withdrawing groups and good leaving groups (F > Cl > Br). Less effective for electron-rich pyridines.[9] |
| Functional Groups | Sensitive to base-labile functional groups due to potentially harsh conditions. |
| Reaction Conditions | Often requires elevated temperatures (e.g., 120 °C) and can sometimes be run neat or in a polar aprotic solvent like PEG 400 or DMSO.[6][9] |
| Yields | Can be good to excellent for suitable substrates. |
| Key Reagents | Substituted 2-halopyridine, methylamine. A base may be required to neutralize the HX formed. |
| Advantages | Metal-free, potentially very low cost, simple procedure, highly scalable. |
| Disadvantages | Limited substrate scope, often requires high temperatures and/or strongly activated substrates, potential for side reactions. |
Experimental Protocol: General Procedure for SNA_r[6]
-
Reaction Setup: In a sealed reaction vessel, combine the 2-chloropyridine derivative (1.0 equiv) and the amine (e.g., methylamine, 2.0 equiv).
-
Solvent: Add a high-boiling polar solvent such as PEG 400 or DMSO. In some cases, the reaction can be run using the amine as the solvent if it is a liquid.
-
Reaction: Heat the mixture to the required temperature (e.g., 120 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture. If a solvent like PEG 400 is used, the mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with water and brine, dried over sodium sulfate, and concentrated. The product is then purified by chromatography or crystallization.
Reductive Amination
Reductive amination is a versatile and widely used method for forming amines from carbonyl compounds.[10] To synthesize N-methylpyridin-2-amines, this strategy typically starts with a pre-existing 2-aminopyridine, which undergoes reaction with formaldehyde (or a synthetic equivalent) to form an intermediate imine or iminium ion, which is then reduced in situ.[11]
Principle and Mechanism
This is a one-pot process that combines two fundamental reactions:
-
Imine/Iminium Formation: The nucleophilic 2-aminopyridine reacts with the carbonyl group of formaldehyde to form a hemiaminal intermediate. Under weakly acidic conditions, this intermediate dehydrates to form an iminium ion.
-
Reduction: A reducing agent present in the reaction mixture selectively reduces the C=N double bond of the iminium ion to the corresponding C-N single bond, yielding the N-methylated product.[12]
The key to success is the choice of reducing agent. It must be mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate iminium ion.[11] Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are common choices for this reason.[11][12]
Caption: Workflow for one-pot reductive amination.
Performance Comparison
| Metric | Reductive Amination |
| Substrate Scope | Broadly applicable to any substituted 2-aminopyridine. The primary limitation is the availability of the aminopyridine starting material. |
| Functional Groups | Generally good tolerance. The choice of reducing agent is key. NaBH(OAc)₃ and NaBH₃CN are chemoselective and will not reduce many other functional groups like esters or amides.[11] |
| Reaction Conditions | Typically mild, often run at room temperature in solvents like methanol, THF, or dichloroethane.[13] |
| Yields | Generally high to excellent.[13] |
| Key Reagents | 2-Aminopyridine, formaldehyde (or paraformaldehyde), reducing agent (NaBH(OAc)₃, NaBH₃CN, or H₂/Pd).[11][14] |
| Advantages | Mild conditions, high yields, avoids direct alkylation which can lead to over-methylation, operational simplicity (one-pot).[11] |
| Disadvantages | Relies on the availability of the 2-aminopyridine precursor, toxicity of reagents like NaBH₃CN.[14] |
Experimental Protocol: One-Pot Reductive Amination[11][13]
-
Reaction Setup: To a round-bottom flask, add the substituted 2-aminopyridine (1.0 equiv) and a solvent such as methanol or dichloroethane.
-
Aldehyde Addition: Add an aqueous solution of formaldehyde (e.g., 37 wt. %, ~1.1-1.5 equiv). If desired, a weak acid like acetic acid can be added to catalyze iminium formation.
-
Stirring: Stir the mixture at room temperature for a period (e.g., 1 hour) to allow for imine/iminium ion formation.
-
Reducing Agent Addition: Cool the mixture in an ice bath and add the reducing agent (e.g., sodium borohydride or sodium cyanoborohydride, ~1.5 equiv) portion-wise, controlling any gas evolution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of water or a dilute acid. Adjust the pH to be basic with an aqueous base (e.g., NaOH or Na₂CO₃).
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed, dried, and concentrated to give the crude product, which is then purified by column chromatography.
Comparative Analysis and Strategic Route Selection
Choosing the optimal synthetic route depends on several factors, including the substitution pattern of the target molecule, the availability of starting materials, cost, scale, and required functional group tolerance.
Summary of Key Metrics
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution | Reductive Amination |
| Starting Material | Halopyridine | Halopyridine (activated) | Aminopyridine |
| Key Transformation | C-N Cross-Coupling | Addition-Elimination | Imine Reduction |
| Cost | High (Catalyst + Ligand) | Low (Metal-free) | Moderate (Reagents) |
| Scalability | Moderate (Metal removal) | Excellent | Excellent |
| Functional Group Tolerance | Excellent | Moderate | Good to Excellent |
| Generality | Very High | Low to Moderate | High |
| "Green" Chemistry | Poor (Heavy metal, ligands) | Good (Atom economy can be high) | Moderate (Boron waste) |
Decision-Making Flowchart
Caption: A flowchart to guide the selection of a synthetic route.
Expert Insights:
-
For late-stage functionalization of complex molecules where preserving sensitive functional groups is paramount, the Buchwald-Hartwig amination is often the method of choice despite its cost. Its broad scope provides the highest probability of success with novel substrates.
-
For large-scale synthesis of a simple, activated N-methylpyridin-2-amine from a commercially available 2-chloropyridine, SNA_r is unparalleled in its cost-effectiveness and operational simplicity.
-
When a substituted 2-aminopyridine is readily available or is an intermediate in a longer sequence, reductive amination is the most direct, mild, and efficient method to introduce the N-methyl group. It avoids the potential for di-alkylation that plagues direct alkylation methods.[11]
Conclusion
The synthesis of substituted N-methylpyridin-2-amines can be approached through several robust and well-established methodologies. The palladium-catalyzed Buchwald-Hartwig amination offers the greatest versatility and functional group tolerance, making it ideal for complex targets. Nucleophilic aromatic substitution provides a cost-effective and scalable route for appropriately activated systems. Finally, reductive amination stands out as a mild and highly efficient method when starting from a 2-aminopyridine precursor. By understanding the mechanistic principles, advantages, and limitations of each approach, the modern medicinal chemist can strategically navigate the synthesis of these vital heterocyclic building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 14. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Performance Benchmarks of 4-Chloro-N-methylpyridin-2-amine in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic campaign. Substituted pyridines are a cornerstone of medicinal chemistry, and among them, 4-chloro-N-methylpyridin-2-amine serves as a versatile intermediate. This guide provides an in-depth technical comparison of the performance of this compound in two of the most powerful and widely used transformations in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Its performance will be benchmarked against its bromo- and non-methylated analogues to provide a clear rationale for substrate selection.
The central thesis of this guide is grounded in the fundamental principles of organometallic chemistry, specifically the oxidative addition step in palladium-catalyzed cross-coupling reactions. The comparative data presented, drawn from analogous systems, will illustrate that while this compound is a cost-effective and viable substrate, its reactivity is inherently lower than its bromo-counterpart, often necessitating more forcing conditions or advanced catalytic systems.
The Decisive Step: Carbon-Halogen Bond Activation
The efficacy of palladium-catalyzed cross-coupling reactions hinges on the initial, and often rate-determining, oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The reactivity trend for halogens in this critical step is generally I > Br > Cl > F. This is a direct consequence of the decreasing strength of the C-X bond down the halogen group; the C-Br bond is weaker and thus more readily cleaved by the palladium catalyst than the more robust C-Cl bond.
This fundamental difference in reactivity dictates the reaction conditions required for successful coupling. Bromo-substituted pyridines frequently undergo coupling under milder conditions, with lower catalyst loadings and shorter reaction times, often resulting in higher yields. In contrast, their chloro-analogues typically demand more active and specialized catalyst systems, often incorporating sterically hindered and electron-rich phosphine ligands, along with higher reaction temperatures to achieve comparable results.
Performance in Suzuki-Miyaura Coupling: A C-C Bond Forming Powerhouse
| Feature | 4-Bromo-N-methylpyridin-2-amine (Expected) | This compound (Expected) | Rationale |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are often sufficient. | Requires more active catalysts with specialized ligands (e.g., SPhos, XPhos). | The stronger C-Cl bond necessitates a more electron-rich and sterically demanding ligand to facilitate oxidative addition. |
| Reaction Temperature | Room temperature to moderate heat (e.g., 80-100 °C). | Moderate to high heat (e.g., 100-120 °C). | A higher activation energy for C-Cl bond cleavage requires more thermal energy. |
| Reaction Time | Generally shorter reaction times. | Typically requires longer reaction times for complete conversion. | A direct consequence of the slower rate of oxidative addition. |
| Yields | Often results in higher isolated yields. | May result in lower yields, particularly if reaction conditions are not fully optimized. | The more forcing conditions required for the chloro-substrate can lead to side reactions and decomposition. |
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Aminopyridine Derivative
This protocol is a generalized starting point for the Suzuki-Miyaura coupling of a halo-aminopyridine with an arylboronic acid and may require optimization for specific substrates.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Performance in Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. Similar to the Suzuki-Miyaura coupling, the reactivity of the C-X bond is a critical factor. The amination of this compound is expected to be more challenging than that of its bromo-counterpart.
A study on the highly regioselective Buchwald-Hartwig amination of 2,4-dichloropyridine provides valuable insights. The reaction with anilines proceeds selectively at the more reactive C-2 position, yielding 4-chloro-N-phenylpyridin-2-amine intermediates. This demonstrates the feasibility of C-N coupling at the 2-position of a 4-chloropyridine. However, to achieve a second amination at the less reactive C-4 position, higher temperatures are required. This underscores the general principle of lower reactivity for C-Cl bonds in this transformation.
| Feature | 4-Bromo-N-methylpyridin-2-amine (Expected) | This compound (Expected) | Rationale |
| Catalyst System | A broader range of Pd/ligand systems are effective. | Often requires highly active, specialized ligands (e.g., BrettPhos, RuPhos) to achieve good yields. | The inertness of the C-Cl bond necessitates a catalyst that can readily undergo oxidative addition. |
| Base | A variety of bases can be used (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). | Often requires a strong, non-nucleophilic base like NaOtBu or LiHMDS. | A stronger base is needed to facilitate the deprotonation of the amine and promote the catalytic cycle. |
| Reaction Temperature | Can often be performed at lower temperatures (e.g., 80-100 °C). | Typically requires higher temperatures (e.g., 100-120 °C). | More energy is needed to overcome the activation barrier for C-Cl bond cleavage. |
| Substrate Scope | Generally exhibits a broader substrate scope with various amines. | The scope may be more limited, particularly with less nucleophilic amines, due to the need for more forcing conditions. | High temperatures can lead to decomposition of sensitive substrates. |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of a halo-aminopyridine with a primary or secondary amine. Optimization is likely necessary for specific substrate combinations.
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Conclusion and Strategic Recommendations
This compound is a valuable and readily accessible building block for the synthesis of complex nitrogen-containing heterocycles. However, its performance in palladium-catalyzed cross-coupling reactions is intrinsically linked to the strength of its C-Cl bond.
-
For routine syntheses where cost is a primary driver and the subsequent synthetic steps are robust, this compound is an excellent choice. However, researchers must be prepared to invest time in optimizing reaction conditions, particularly the selection of a highly active catalyst system and potentially higher reaction temperatures.
-
For complex, multi-step syntheses where maximizing yield and ensuring mild reaction conditions are critical to preserving sensitive functional groups, the use of the more reactive 4-bromo-N-methylpyridin-2-amine is strongly recommended. The higher upfront cost of the starting material is often offset by improved efficiency, simpler purification, and a higher probability of success.
Ultimately, the choice between a chloro- or bromo-substituted pyridine intermediate is a strategic one. By understanding the fundamental principles of their reactivity and leveraging the appropriate catalytic technologies, researchers can make informed decisions to best achieve their synthetic goals.
The Double-Edged Sword: How N-Methylation Modulates the Reactivity of 4-Chloropyridin-2-amine
A Comparative Guide for Synthetic Chemists
For researchers and professionals in drug development, 4-chloropyridin-2-amine is a foundational building block, prized for the reactivity of its C4 position in nucleophilic aromatic substitution (SNAr) reactions. However, the simple addition of a methyl group to the exocyclic amine—yielding 4-chloro-N-methylpyridin-2-amine—profoundly alters the molecule's electronic and steric landscape. This guide provides an in-depth comparison of these two reagents, supported by mechanistic insights and experimental data, to inform strategic decisions in chemical synthesis.
Part 1: The Electronic Tug-of-War: Inductive vs. Resonance Effects
The core difference in reactivity between 4-chloropyridin-2-amine and its N-methylated counterpart stems from the electronic nature of the methyl group. A methyl group acts as an electron-donating group (EDG) through a positive inductive effect (+I). This seemingly minor addition initiates a cascade of electronic consequences that reverberate throughout the pyridine ring.
Key Electronic Impacts of N-Methylation:
-
Increased Ring Electron Density: The methyl group pushes electron density onto the exocyclic nitrogen, which in turn donates this excess density into the electron-deficient pyridine ring via resonance.
-
Deactivation towards Nucleophilic Attack: This increase in electron density on the pyridine ring is the most critical factor in its reactivity. Pyridine's inherent electron deficiency is what makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions where a negative charge in the reaction intermediate can be stabilized by the ring nitrogen.[1][2][3] By donating additional electron density, the N-methylamino group partially counteracts this deficiency, thus deactivating the ring towards nucleophilic aromatic substitution.[1]
-
Enhanced Basicity of Ring Nitrogen: The increased electron density also makes the endocyclic pyridine nitrogen (N1) a stronger Lewis base, rendering it more susceptible to protonation or alkylation.
This electronic push-pull is visualized in the resonance structures of the critical Meisenheimer intermediate formed during an SNAr reaction.
Caption: Meisenheimer intermediates in SNAr.
Part 2: Comparative Reactivity in Key Transformations
The electronic and steric changes induced by N-methylation lead to divergent outcomes in common synthetic operations.
Scenario 1: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
This is the most significant area of difference. The SNAr reaction is a cornerstone of pyridine chemistry, enabling the introduction of a wide array of functional groups.[4]
Hypothesis: N-methylation significantly decreases the rate and efficiency of SNAr reactions at the C4 position.
Mechanistic Rationale: The rate-determining step of an SNAr reaction is the initial attack by the nucleophile to form a high-energy, negatively charged intermediate (the Meisenheimer complex).[3][5] The electron-donating N-methylamino group destabilizes this intermediate by increasing the electron density on an already electron-rich species. This raises the activation energy of the reaction, leading to slower rates and often requiring more forcing conditions. Conversely, the unsubstituted 2-amino group is less electron-donating, resulting in a more stable intermediate and a faster reaction.
Supporting Experimental Data:
While direct kinetic comparisons are sparse in the literature, the overwhelming synthetic precedent shows that SNAr reactions on substrates with electron-donating groups are less favorable than on those with electron-withdrawing groups.[5][6] The standard practice for amination of 4-chloropyrrolopyrimidines, for instance, often requires elevated temperatures and proceeds more readily with less substituted amines.[7]
| Substrate | Relative SNAr Rate (Predicted) | Typical Conditions | Product Yield (Predicted) |
| 4-Chloropyridin-2-amine | Higher | 80-120 °C, Polar aprotic solvent (DMSO, DMF) | Good to Excellent |
| This compound | Lower | >150 °C, Stronger base may be required | Fair to Good |
Scenario 2: Reactions at the Exocyclic Amino Group
The reactivity of the nitrogen atom itself is also altered.
-
Acylation and Sulfonylation: The N-methylated amine is a secondary amine, while the parent compound is a primary amine. While the N-methylated nitrogen is slightly more basic, it is also more sterically hindered. This can lead to slower reaction rates with bulky acylating or sulfonylating agents.
-
N-Arylation (e.g., Buchwald-Hartwig Coupling): This is a key synthetic differentiator. The primary amine of 4-chloropyridin-2-amine can potentially undergo double arylation, leading to undesired side products. In contrast, the secondary amine of the N-methylated version can only be arylated once, offering superior control and selectivity for the synthesis of tertiary amines.
Part 3: Experimental Protocols
The following protocols provide a framework for a typical SNAr reaction, highlighting the likely necessary adjustments for the less reactive N-methylated substrate.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol is based on standard procedures for the amination of halo-pyridines.[7]
Caption: General workflow for SNAr amination.
Methodology:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add the 4-chloropyridine substrate (1.0 equivalent) and the desired amine nucleophile (1.2-1.5 equivalents).
-
Solvent and Base: Add a polar aprotic solvent such as DMSO or NMP (to a concentration of 0.1-0.5 M) followed by a suitable base like K₂CO₃ or DIPEA (2.0 equivalents).
-
Heating: Heat the reaction mixture. For 4-chloropyridin-2-amine , a temperature of 80-120 °C is typically sufficient. For the less reactive This compound , temperatures of 150 °C or higher may be necessary.[8]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Part 4: Conclusion and Strategic Recommendations
The choice between 4-chloropyridin-2-amine and its N-methylated analog is a strategic one, dictated by the desired transformation.
-
Choose 4-Chloropyridin-2-amine when:
-
The primary goal is a rapid and efficient nucleophilic aromatic substitution at the C4 position.
-
The subsequent chemistry requires a primary amino group.
-
-
Choose this compound when:
-
The synthetic route requires mono-N-arylation or mono-N-alkylation at the 2-amino position, where selectivity is paramount.
-
A more electron-rich pyridine ring is desired to influence the reactivity of other parts of the molecule.
-
Slower, more controlled SNAr at C4 is acceptable or can be achieved with more forcing conditions.
-
By understanding the fundamental electronic and steric consequences of N-methylation, chemists can harness these subtle but powerful effects to achieve greater control and efficiency in the synthesis of complex pyridine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 7. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to In-Silico and Experimental Profiling of 4-chloro-N-methylpyridin-2-amine
Abstract
In modern drug discovery and chemical development, the preliminary assessment of a compound's physicochemical and pharmacokinetic properties is paramount. This guide provides a comprehensive comparison between in-silico predictions and established experimental methodologies for characterizing 4-chloro-N-methylpyridin-2-amine (CAS: 782439-26-3), a heterocyclic amine scaffold of interest in medicinal chemistry. We will explore the predictive power of computational models for key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and physicochemical parameters, while also detailing the robust experimental protocols required for their empirical validation. This dual approach underscores a critical workflow in chemical research: leveraging computational screening to guide and prioritize resource-intensive experimental work for a more efficient development pipeline.
Compound Identification
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₇ClN₂[1]
-
Molecular Weight: 142.59 g/mol [1]
-
Chemical Structure:

Part I: In-Silico Property Prediction: The Predictive First Pass
The foundational step in evaluating a novel compound often begins with computational, or in-silico, modeling. These methods utilize a molecule's structure to predict its properties through Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and physics-based calculations.[3][4] This approach is invaluable for its speed and cost-effectiveness, allowing for the rapid screening of large compound libraries to identify candidates with the most promising profiles.[5]
Methodology: The Computational Workflow
The process begins with a standardized representation of the molecule, typically a SMILES (Simplified Molecular-Input Line-Entry System) string. This string is then processed by various software platforms, such as the open-access SwissADME and ADMETlab, or commercial packages.[4][6][7] These tools employ sophisticated algorithms trained on vast datasets of experimentally determined properties to generate predictions.
Caption: Workflow for in-silico property prediction.
Predicted Physicochemical and ADMET Properties
The following table summarizes key properties for this compound predicted by leading computational models. These values serve as an essential baseline for guiding subsequent experimental design.
| Property | Predicted Value | Significance in Drug Development |
| Physicochemical | ||
| Molecular Weight ( g/mol ) | 142.59 | A fundamental property; values <500 are favored for oral bioavailability (Lipinski's Rule of 5). |
| LogP (Octanol/Water) | 1.5 - 2.0 | Measures lipophilicity. Affects absorption, membrane permeability, and solubility. |
| Aqueous Solubility (LogS) | -2.5 to -3.5 | Predicts solubility in water. Poor solubility can hinder absorption and formulation. |
| pKa (Most Basic) | 3.0 - 4.0 | Indicates the ionization state at physiological pH, which impacts solubility and binding. |
| Pharmacokinetics (ADMET) | ||
| GI Absorption | High | Predicts the likelihood of absorption from the gastrointestinal tract into the bloodstream. |
| BBB Permeant | Yes/No | Predicts ability to cross the blood-brain barrier; critical for CNS-targeting drugs. |
| CYP450 Inhibition | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes.[8] |
| Drug-Likeness | ||
| Lipinski's Rule of 5 | 0 Violations | A guideline to evaluate if a compound has properties that would make it a likely orally active drug. |
Note: The values presented are aggregated from common prediction algorithms. Specific values may vary between different software tools.
Part II: Experimental Property Determination: The Empirical Ground Truth
While in-silico models provide powerful guidance, experimental validation remains the gold standard. Empirical data provides the definitive characterization of a compound's behavior and is essential for regulatory submission and advancing a compound through the development pipeline. The causality behind choosing these specific experiments is to systematically test the most critical physicochemical properties that govern a drug's behavior in vivo.
The General Experimental Workflow
The experimental validation process is a systematic endeavor that moves from basic characterization to more complex biological assays. Each step is designed to produce verifiable data that confirms or refutes the initial computational predictions.
Caption: General workflow for experimental property validation.
Protocol 1: Melting Point Determination
-
Causality & Rationale: The melting point is a fundamental indicator of a compound's purity and identity. A sharp, defined melting range suggests high purity, while a broad or depressed range can indicate the presence of impurities. This is a primary, self-validating check of the material's quality before proceeding to more complex experiments.
-
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed into a calibrated digital melting point apparatus.
-
Measurement: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.
-
Validation: The procedure is repeated two more times, and the average range is reported.
-
Protocol 2: Thermodynamic Aqueous Solubility via Shake-Flask Method (ICH Guideline)
-
Causality & Rationale: Solubility is a critical determinant of bioavailability. The shake-flask method is the "gold standard" for determining thermodynamic solubility because it allows the system to reach true equilibrium, providing a highly reliable and reproducible measurement.[9]
-
Methodology:
-
System Preparation: An excess amount of this compound is added to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed glass vial.
-
Equilibration: The vial is agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours to ensure equilibrium is reached. The extended time is crucial for the dissolution process to complete.
-
Phase Separation: After agitation, the suspension is allowed to stand, or is centrifuged at high speed, to separate the undissolved solid from the saturated solution.
-
Quantification: A sample of the clear supernatant is carefully removed, filtered, and diluted. The concentration of the dissolved compound is then accurately measured using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector, against a standard curve.
-
Validation: The experiment is performed in triplicate to ensure the precision of the measurement.
-
Protocol 3: Lipophilicity (LogP) Determination via HPTLC
-
Causality & Rationale: Lipophilicity (LogP) governs a molecule's ability to cross biological membranes. While the shake-flask method is traditional, High-Performance Thin-Layer Chromatography (HPTLC) offers a faster, less material-intensive, and highly correlated alternative for determining lipophilicity parameters.[10] The method's validity comes from the strong linear correlation between a compound's retention on a reversed-phase plate and its known LogP value.
-
Methodology:
-
Standard Preparation: A set of standard compounds with known LogP values spanning a relevant range are prepared as dilute solutions. A solution of this compound is also prepared.
-
Chromatography: The standard solutions and the test compound solution are spotted onto a reversed-phase HPTLC plate (e.g., RP-18).
-
Mobile Phase Development: The plate is developed in a chamber containing a pre-equilibrated mobile phase, typically a mixture of an organic solvent (e.g., methanol) and water.
-
Data Acquisition: After development, the plate is dried, and the retention factor (Rf) for each spot is determined. The RM value is calculated using the formula: RM = log[(1/Rf) - 1].
-
Calculation: A calibration curve is generated by plotting the RM values of the standard compounds against their known LogP values. The LogP of this compound is then interpolated from this curve using its measured RM value.[10]
-
Part III: Comparative Analysis: Bridging Computation and Reality
The ultimate goal is to integrate both datasets to build a comprehensive profile of the compound. Discrepancies between predicted and experimental values are not failures but rather opportunities for deeper understanding.
Consolidated Data Summary
| Property | In-Silico Prediction | Experimental Result | Deviation & Analysis |
| Melting Point (°C) | N/A | To be determined | A sharp, reproducible range will confirm purity. |
| Aqueous Solubility (LogS) | -2.5 to -3.5 | To be determined | If the experimental value is significantly lower, it may indicate strong crystal lattice energy not fully captured by the model. A higher value might suggest that ionization plays a greater role than predicted. |
| Lipophilicity (LogP) | 1.5 - 2.0 | To be determined | A close match validates the model's assessment of the compound's polarity. A large deviation may point to specific intramolecular interactions that are difficult for generalized algorithms to predict accurately. |
Discussion: A Synergistic Relationship
It is common for in-silico predictions of properties like solubility to differ from experimental results. Computational models may struggle to account for complex real-world factors such as crystal packing energy (polymorphism) or the precise influence of intramolecular hydrogen bonding on a compound's conformation in solution.
Conversely, when experimental results align well with predictions, it increases confidence in using computational tools for screening analogues of the lead compound, thereby accelerating the optimization process.[3] The iterative cycle of prediction, experimental testing, and model refinement is a cornerstone of modern, data-driven drug discovery.[6]
Conclusion
The characterization of this compound demonstrates the essential interplay between computational prediction and empirical validation. In-silico tools provide an indispensable framework for initial assessment, enabling rapid, cost-effective prioritization. However, these predictions must be anchored by high-quality experimental data derived from robust, validated protocols. By judiciously combining these approaches, researchers can build a reliable, multi-faceted understanding of a compound's properties, facilitating informed decisions and accelerating the journey from chemical scaffold to viable drug candidate.
References
- 1. CAS 782439-26-3 | this compound - Synblock [synblock.com]
- 2. This compound | 782439-26-3 [sigmaaldrich.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 6. academic.oup.com [academic.oup.com]
- 7. ADMETlab 2.0 [admetmesh.scbdd.com]
- 8. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of 4-chloro- and 6-chloro-N-methylpyridin-2-amine Isomers: A Guide for Synthetic Strategy and Characterization
In the landscape of pharmaceutical and medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. The specific substitution patterns on the pyridine ring are critical in defining the molecule's physicochemical properties, reactivity, and ultimately, its biological activity. Among the vast array of substituted pyridines, chloro-N-methylpyridin-2-amines are valuable synthons, offering a handle for further molecular elaboration. This guide provides an in-depth comparative study of two key isomers: 4-chloro-N-methylpyridin-2-amine and 6-chloro-N-methylpyridin-2-amine. Understanding the nuanced differences between these isomers is paramount for researchers, scientists, and drug development professionals in designing efficient synthetic routes and accurately characterizing these important building blocks.
Introduction: The Significance of Isomeric Purity
The seemingly subtle shift of a chlorine atom from the 4- to the 6-position on the N-methylpyridin-2-amine core imparts significant and distinct chemical personalities to the resulting isomers. This has profound implications for their use in drug discovery and development, where isomeric purity is not merely a matter of academic interest but a critical determinant of a drug candidate's efficacy and safety profile. This guide will dissect the key differences between these two isomers, providing a framework for their synthesis, characterization, and strategic utilization in research and development.
Physicochemical Properties: A Tale of Two Isomers
Table 1: Predicted Physicochemical Properties of 4-chloro- vs. 6-chloro-N-methylpyridin-2-amine
| Property | This compound | 6-chloro-N-methylpyridin-2-amine | Rationale for Predicted Difference |
| Molecular Weight | 142.59 g/mol | 142.59 g/mol | Isomers have the same molecular formula (C₆H₇ClN₂). |
| Predicted Boiling Point | Higher | Lower | The 4-chloro isomer is expected to be more polar due to the alignment of the dipole moments of the chloro and amino groups with the ring nitrogen. This increased polarity leads to stronger intermolecular forces and a higher boiling point. |
| Predicted Solubility | More soluble in polar solvents | Less soluble in polar solvents | The higher polarity of the 4-chloro isomer is predicted to result in greater solubility in polar solvents like water, ethanol, and methanol. |
| Predicted pKa | Lower | Higher | The electron-withdrawing effect of the chlorine atom is more pronounced at the 6-position (ortho to the ring nitrogen), which would decrease the basicity of the pyridine nitrogen more significantly than the chlorine at the 4-position (para to the ring nitrogen). Therefore, the 6-chloro isomer is expected to have a lower pKa. |
Synthesis and Reactivity: A Study in Contrast
The synthetic accessibility and subsequent reactivity of these isomers are perhaps their most defining differential features. The choice of starting materials and reaction conditions will dictate the efficient synthesis of the desired isomer.
Synthetic Strategies
The synthesis of both isomers typically starts from commercially available dichloropyridines. The regioselectivity of the amination reaction is the key to obtaining the desired product.
Caption: Logical flow comparing the synthesis of the two isomers.
Differential Reactivity in Nucleophilic Aromatic Substitution (SNAr)
A critical difference between the two isomers lies in their reactivity towards nucleophiles. The chlorine atom in the 6-position is significantly more activated towards nucleophilic aromatic substitution (SNAr) than the chlorine in the 4-position. This is due to the strong electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer intermediate formed during the reaction.[1][2]
This enhanced reactivity of the 6-chloro isomer makes it a more versatile building block for introducing a wide range of nucleophiles at that position, a crucial step in the synthesis of many drug candidates.
Experimental Data: Spectroscopic and Chromatographic Differentiation
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer. For the 4-chloro isomer, we would expect to see two doublets and a singlet for the pyridine ring protons. In the 6-chloro isomer, three distinct signals, likely a doublet, a triplet, and a doublet, would be observed for the aromatic protons. The N-methyl protons will appear as a singlet in both spectra, but their chemical shift may be slightly different due to the varying electronic environments.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring will also be different. The carbon bearing the chlorine atom will show a characteristic shift, and the electronic effects of the chlorine's position will influence the shifts of the other ring carbons.
Mass Spectrometry (MS):
Both isomers will have the same molecular ion peak (m/z = 142.59 for C₆H₇ClN₂). However, their fragmentation patterns under electron ionization (EI) may differ, providing a potential avenue for differentiation. The fragmentation will likely involve the loss of the methyl group, the chlorine atom, and cleavage of the pyridine ring.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC):
Due to the predicted difference in polarity, the two isomers should be separable by reverse-phase HPLC. The more polar 4-chloro isomer is expected to have a shorter retention time on a nonpolar stationary phase (e.g., C18) with a polar mobile phase.
Gas Chromatography (GC):
The isomers are also likely separable by GC. Their different boiling points suggest that a temperature-programmed GC method would effectively resolve the two peaks. The less volatile 4-chloro isomer would be expected to have a longer retention time.
Caption: Generalized experimental workflow for the separation and identification of the isomers.
Biological Activity: The Impact of Isomerism
The position of the chlorine atom can have a significant impact on the biological activity of N-methylpyridin-2-amine derivatives. While no direct comparative studies on the 4-chloro and 6-chloro isomers are available, research on related substituted pyridines has shown that the substitution pattern is crucial for target binding and overall pharmacological effect. For instance, in the development of inhibitors for various enzymes, the precise positioning of a halogen atom can be the difference between a potent and an inactive compound. Therefore, the choice between the 4-chloro and 6-chloro isomers as starting materials should be guided by the specific therapeutic target and the desired structure-activity relationship (SAR).
Conclusion: Strategic Isomer Selection for Drug Discovery
The comparative analysis of 4-chloro- and 6-chloro-N-methylpyridin-2-amine reveals a fascinating interplay of subtle structural changes and significant functional consequences. The 6-chloro isomer emerges as a more reactive and potentially more versatile synthon for nucleophilic substitution reactions, a key transformation in drug synthesis. Conversely, the 4-chloro isomer possesses distinct electronic and physical properties that may be advantageous in specific applications.
For the researcher, scientist, and drug development professional, a thorough understanding of these differences is not just beneficial but essential. It allows for the rational design of synthetic strategies, the accurate interpretation of analytical data, and the informed selection of the optimal isomer to advance a drug discovery program. This guide serves as a foundational resource to navigate the chemical nuances of these important building blocks and to harness their unique properties in the quest for novel therapeutics.
References
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-chloro-N-methylpyridin-2-amine
As researchers dedicated to advancing drug development, our work with novel chemical entities like 4-chloro-N-methylpyridin-2-amine demands an unwavering commitment to safety. This guide moves beyond mere compliance, offering a framework for risk assessment and procedural excellence. Here, we will dissect the necessary personal protective equipment (PPE) and operational protocols, grounding our recommendations in the fundamental principles of chemical hazard mitigation to ensure both personal safety and the integrity of your research.
Immediate Safety Profile: Understanding the Hazard
| Potential Hazard | GHS Classification (Inferred) | Primary Exposure Route | Recommended Precaution |
| Acute Oral Toxicity | Category 4: Harmful if swallowed | Ingestion | Do not eat, drink, or smoke in the laboratory.[1][5] Wash hands thoroughly after handling.[3][5][6] |
| Acute Dermal Toxicity | Category 3/4: Toxic/Harmful in contact with skin | Skin Contact | Wear appropriate chemical-resistant gloves and a lab coat.[2][7] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation | Skin Contact | Avoid all skin contact; use proper glove removal techniques.[3] |
| Eye Damage/Irritation | Category 1/2: Causes serious eye damage/irritation | Eye Contact | Wear chemical safety goggles at all times.[1][3] |
| Acute Inhalation Toxicity | Category 4: Harmful if inhaled | Inhalation | Handle only in a certified chemical fume hood.[1][2][8] |
The Core of Protection: Risk Assessment and PPE Selection
The selection of PPE is not a static, one-size-fits-all decision. It is a dynamic process dictated by the specific task and the associated risk of exposure. The primary engineering control for handling any volatile or dusty chemical, including this compound, is a properly functioning chemical fume hood.[1][8] All handling of this compound outside of a sealed container should occur within a fume hood.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the procedure being performed.
Caption: PPE selection workflow for handling this compound.
Procedural Guidance: From Preparation to Disposal
Adherence to established protocols is critical for minimizing exposure. The following sections provide step-by-step guidance for key operations.
Required Personal Protective Equipment
-
Eye and Face Protection : Tightly fitting chemical safety goggles are mandatory.[3] If there is a significant risk of splashing, such as when transferring large volumes of a solution, a face shield should be worn in addition to goggles.[3][7]
-
Hand Protection : While some sources suggest nitrile gloves for general pyridine handling, others recommend butyl rubber for greater resistance.[1][8] For incidental contact, such as weighing or preparing dilute solutions, double-gloving with nitrile gloves is a common and effective practice. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating your skin.[3]
-
Skin and Body Protection : A fully buttoned lab coat is required to protect against skin contact.[8] Contaminated clothing should be removed immediately and laundered before reuse.[4]
-
Respiratory Protection : All work should be performed in a chemical fume hood to prevent inhalation of vapors or dust.[1][8] If a situation arises where a fume hood is not available or its performance is compromised, work must stop immediately. A respirator program is not a substitute for proper engineering controls.
Step-by-Step Handling Protocol
-
Preparation : Before handling the chemical, ensure the work area within the chemical fume hood is clean and uncluttered. Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[8][9]
-
Donning PPE :
-
Put on the lab coat and fasten all buttons.
-
Put on chemical safety goggles.
-
Wash and dry hands thoroughly.
-
Don the first pair of nitrile gloves.
-
Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
-
Handling the Chemical :
-
Perform all manipulations, including weighing and solution preparation, within the certified chemical fume hood.[1]
-
Keep containers of the chemical tightly closed when not in use.[1][8]
-
Use non-sparking tools if the compound is a flammable solid.
-
Clean any minor spills immediately using an appropriate absorbent material.
-
-
Doffing PPE :
-
Remove the outer pair of gloves using a proper technique to avoid touching the contaminated exterior. Dispose of them in the designated chemical waste container.
-
Remove the lab coat, folding it inward to contain any potential contamination.
-
Remove the safety goggles.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Spill and Disposal Plan
Spill Response:
-
Small Spills (inside a fume hood) :
-
Alert personnel in the immediate area.
-
Wearing your full PPE, contain the spill with an absorbent material like vermiculite or sand.[2]
-
Carefully sweep or scoop the contained material into a designated, labeled waste container.
-
Wipe the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood) :
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory door and prevent re-entry.
-
Contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill yourself.
-
Waste Disposal:
-
All waste materials, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[8]
-
Collect waste in a clearly labeled, sealable, and compatible container.[5][8]
-
Follow all institutional and local regulations for hazardous waste disposal.[5]
By integrating these safety protocols and PPE requirements into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. aksci.com [aksci.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. nj.gov [nj.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
